4-Bromo-2,6-dichloroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQBZKNXJZARBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219989 | |
| Record name | 4-Bromo-2,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697-88-1 | |
| Record name | 4-Bromo-2,6-dichloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,6-dichloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,6-dichloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 4-bromo-2,6-dichloroaniline. The information is intended to support research and development activities in medicinal chemistry, agrochemicals, and material science where this versatile intermediate is employed.
Core Chemical and Physical Properties
This compound is a halogenated aromatic amine that serves as a key building block in organic synthesis. Its physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrCl₂N | [1][2][3] |
| Molecular Weight | 240.91 g/mol | [4][1][2][5] |
| CAS Number | 697-88-1 | [4][1][6][7] |
| Appearance | White to cream solid (crystals or powder) | [4][6] |
| Melting Point | 83-87 °C | [4][7][8][9][10] |
| Boiling Point | 256.5 °C at 760 mmHg | [4][10] |
| Density | 1.827 g/cm³ | [4][10] |
| Solubility | Insoluble in water; soluble in many common organic solvents.[11] Halogenated anilines are generally soluble in a range of organic solvents due to the nonpolar, aromatic nature of the benzene ring.[11] The large hydrophobic structure makes it sparingly soluble or practically insoluble in water.[11] | |
| InChI Key | NPQBZKNXJZARBJ-UHFFFAOYSA-N | [1][2][5][6][8][9] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data Highlights | Source(s) |
| ¹H NMR | Spectra available, typically run in CDCl₃. | [12] |
| ¹³C NMR | Spectra available from sources such as John Wiley & Sons, Inc. | [1] |
| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[2][13] PubChem also lists ATR-IR spectral data.[1] | |
| Mass Spectrometry | Electron ionization mass spectrum data is available through the NIST WebBook. | [2][14] |
Reactivity Profile
The reactivity of this compound is dictated by the electronic effects of the halogen and amino substituents on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions:
In common cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira, the reactivity of the carbon-halogen bond is a critical factor.[15] The bond strength follows the trend C-I > C-Br > C-Cl, with the weaker bonds being more reactive towards oxidative addition to the palladium catalyst.[15] Consequently, for this compound, reactions are most likely to occur at the C-Br position.[15]
Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the trend is reversed. The high electronegativity of the chlorine atoms withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack.[15] Therefore, the chlorine atoms are the preferred leaving groups in SNAr reactions with this compound.[15] The presence of the electron-donating amino group generally disfavors SNAr unless strong activating groups are present or very strong nucleophiles are used.[15]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily starting from 2,6-dichloroaniline.
Method 1: Photobromination
-
Reactants: 2,6-dichloroaniline, pure bromine.[4]
-
Procedure:
-
Add 2,6-dichloroaniline to a reaction kettle.
-
Under a light source, add pure bromine dropwise.
-
Control the reaction temperature and rate to facilitate the photobromination reaction.
-
The product, this compound, is generated and can be isolated through crystallization, filtration, centrifugation, and drying.[4]
-
Method 2: Free Radical Bromination
-
Reactants: 2,6-dichloroaniline, N-bromosuccinimide (NBS), benzoyl peroxide (BPO).[4]
-
Solvent: Carbon tetrachloride.[4]
-
Procedure:
-
Combine 2,6-dichloroaniline, carbon tetrachloride, NBS, and BPO in a reaction vessel.
-
Heat the reaction mixture to 60°C for 7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 10:1) to yield a light yellow solid.[4]
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[16][17] It causes skin and serious eye irritation and may cause respiratory irritation.[16][17]
-
Precautionary Measures:
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
In case of skin contact: Wash with plenty of soap and water.[17]
-
If inhaled: Remove the person to fresh air and keep at rest in a position comfortable for breathing.[17]
-
If swallowed: Rinse mouth and call a POISON CENTER or doctor/physician if you feel unwell.[17]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[17] It is also noted to be moisture and air sensitive.[16]
Applications
This compound is a valuable intermediate in the synthesis of various fine chemicals. It is used in the preparation of pesticides, dyes, and pharmaceutical compounds.[4] Notably, it is a reagent for preparing GABA receptor antagonist insecticides.[4][7] It is also a precursor in the synthesis of propanil, linuron, and azo dyes.[4]
References
- 1. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Page loading... [guidechem.com]
- 5. This compound (CAS 697-86-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. A14884.22 [thermofisher.com]
- 7. This compound | 697-88-1 [chemicalbook.com]
- 8. This compound 97 697-88-1 [sigmaaldrich.com]
- 9. 4-溴-2,6-二氯苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound(697-88-1) 1H NMR [m.chemicalbook.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Structure Elucidation of 4-bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-bromo-2,6-dichloroaniline, a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.[1] This document details the analytical techniques and experimental protocols used to confirm the molecular structure and purity of this compound.
Physicochemical Properties
This compound is a solid at room temperature with a melting point range of 83-87 °C.[2] Its key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrCl₂N | [3] |
| Molecular Weight | 240.91 g/mol | [2][3] |
| CAS Number | 697-88-1 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,6-dichloro-4-bromoaniline, (4-Bromo-2,6-dichlorophenyl)amine | [2][3] |
| Appearance | White to cream crystals or powder | [1][2] |
| Melting Point | 83-87 °C | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily involving the bromination of 2,6-dichloroaniline.
Experimental Protocol: Bromination of 2,6-dichloroaniline using N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent and benzoyl peroxide as a radical initiator.[1]
Materials:
-
2,6-dichloroaniline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a reaction vessel, dissolve 2,6-dichloroaniline in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to 60 °C and maintain for 7 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent, to yield this compound as a light-yellow solid.[1]
Caption: Synthesis workflow for this compound.
Structure Elucidation via Spectroscopic Methods
The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two main signals: a singlet for the two equivalent aromatic protons and a broad singlet for the two amine protons. The aromatic protons are equivalent due to the symmetrical substitution pattern of the benzene ring.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will exhibit four distinct signals corresponding to the four unique carbon environments in the molecule. The symmetry of the molecule results in the equivalence of C-2 and C-6, as well as C-3 and C-5.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Assignment |
| ~7.3 (s, 2H) | Aromatic H-3, H-5 |
| ~4.5 (br s, 2H) | -NH₂ |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The values presented are typical for this class of compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine group and the C-C bonds of the aromatic ring, as well as absorptions corresponding to the carbon-halogen bonds.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3400 - 3300 | N-H stretching (amine) |
| 1600 - 1450 | C=C stretching (aromatic ring) |
| 1300 - 1000 | C-N stretching (aromatic amine) |
| 800 - 600 | C-Cl stretching |
| 600 - 500 | C-Br stretching |
Note: This table provides a general range for the expected vibrational frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The most abundant peaks in the mass spectrum correspond to the molecular ion [M]⁺ and its isotopes. The base peak is observed at m/z 241, with other significant peaks at m/z 239 and 243, reflecting the isotopic distribution of bromine and chlorine.[3]
Proposed Fragmentation Pathway: The primary fragmentation of the molecular ion likely involves the loss of a halogen atom or other small neutral molecules.
Caption: Potential fragmentation pathways for this compound in mass spectrometry.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Mobile Phase:
-
A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the HPLC parameters (e.g., flow rate, injection volume, and detector wavelength).
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity of the sample based on the peak area.
Caption: Workflow for purity analysis of this compound by HPLC.
Biological Relevance
While primarily a synthetic intermediate, this compound serves as a precursor in the preparation of biologically active molecules. Notably, it is used in the synthesis of certain 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives, which have been investigated as GABA receptor antagonist insecticides.[5] This highlights the importance of its structural integrity and purity for the development of new agrochemicals and potentially other bioactive compounds.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic and chromatographic techniques. The data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a complete and unambiguous confirmation of its molecular structure. The detailed experimental protocols for its synthesis and analysis outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the quality and consistency of this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of 4-bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,6-dichloroaniline, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] The document details the prevalent synthesis pathways, experimental protocols, and relevant chemical data to support research and development activities.
Core Chemical Data
A summary of the essential quantitative data for the compounds involved in the primary synthesis pathway is presented below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2,6-dichloroaniline | C₆H₅Cl₂N | 162.02 | 39-41 | 221 | 1.357 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (dec.) | - | 2.098 |
| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 242.23 | 103-105 (dec.) | - | 1.334 |
| This compound | C₆H₄BrCl₂N | 240.91 | 83-87 | 256.5 | 1.827 |
Synthesis Pathway and Mechanism
The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution of 2,6-dichloroaniline. The chloro- substituents are ortho-, para-directing, but the bulky nature of the chlorine atoms sterically hinders the ortho positions, favoring substitution at the para position. The amino group is a strong activating group, further facilitating the substitution.
A widely used method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide (BPO).[1] This approach offers good selectivity for the para-position and avoids the handling of liquid bromine.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis of this compound.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This method is preferred for its selectivity and ease of handling of reagents.
Materials:
-
2,6-dichloroaniline
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Petroleum ether
-
Ethyl acetate
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a reaction flask, combine 2,6-dichloroaniline, 30 mL of carbon tetrachloride, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide.[1]
-
Heat the reaction mixture to 60°C and maintain this temperature for 7 hours with continuous stirring.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by the disappearance of the starting material, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purify the crude product by column chromatography using a mobile phase of petroleum ether and ethyl acetate in a 10:1 ratio.[1]
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a light yellow solid. A yield of 1.20 g has been reported for a specific, un-quantified starting amount.[1]
Method 2: Direct Bromination with Elemental Bromine
This method involves the use of liquid bromine and requires appropriate safety precautions.
Materials:
-
2,6-dichloroaniline
-
Pure bromine
-
Reaction kettle with a light source
-
Apparatus for crystallization, filtration, centrifugation, and drying
Procedure:
-
Add 2,6-dichloroaniline to the reaction kettle.
-
Under illumination from a light source, add pure bromine dropwise to the reaction mixture.[1]
-
Carefully control the reaction temperature and the rate of bromine addition.
-
The photobromination reaction leads to the formation of this compound.
-
After the reaction is complete, the product is isolated through crystallization, followed by filtration, centrifugation, and drying to obtain the final product.[1]
Alternative Multi-Step Synthesis Approach
A more complex, multi-step synthesis pathway has also been developed, which can be advantageous for specific applications or when starting from different precursors. This process involves the protection of the amine group, followed by sequential halogenation and deprotection.
This integrated process often occurs in an acetic acid medium without the isolation of intermediates.[2][3][4] The initial acetylation step protects the amino group and prevents over-halogenation.[2][3][4] Subsequent bromination at the para-position is followed by chlorination at the ortho-positions.[2][3] The final step involves the hydrolysis of the acetamido group to yield the desired aniline.[2][3][4]
Safety and Handling
This compound is harmful if swallowed and causes skin irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
References
- 1. Page loading... [wap.guidechem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 4. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 5. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-2,6-dichloroaniline (CAS No. 697-88-1): Properties, Synthesis, and Applications in Drug Development
Abstract
4-Bromo-2,6-dichloroaniline is a key halogenated aromatic amine that serves as a versatile intermediate in the synthesis of a wide range of fine chemicals. Its unique substitution pattern, featuring a reactive bromine atom and two deactivating chlorine atoms, allows for selective functionalization, making it a valuable building block for complex molecules. This guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, synthesis methodologies, chemical reactivity, and applications, with a particular focus on its utility for researchers and professionals in the fields of medicinal chemistry and drug development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Physicochemical and Spectroscopic Profile
This compound is typically a light brown or cream-colored crystalline solid at room temperature.[1][2] Its structural and physical properties are fundamental to its role in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 697-88-1 | [3][4][5] |
| Molecular Formula | C₆H₄BrCl₂N | [3][4] |
| Molecular Weight | 240.91 g/mol | [3][4][5][6] |
| Melting Point | 83 - 88 °C | [1][3][5] |
| Boiling Point | 256.5 °C (Predicted) | [3] |
| Density | 1.827 g/cm³ (Predicted) | [3] |
| Appearance | Light brown crystalline solid, Cream powder | [1][2] |
| pKa | 0.00 ± 0.10 (Predicted) | |
| InChI Key | NPQBZKNXJZARBJ-UHFFFAOYSA-N | [4][5] |
| SMILES | C1=C(C=C(C(=C1Cl)N)Cl)Br | [4] |
Table 2: Spectroscopic Data Availability
| Spectroscopy Type | Availability / Source |
| ¹H NMR | Available from multiple sources.[4][7] |
| ¹³C NMR | Available from multiple sources.[4] |
| Mass Spectrometry (MS) | GC-MS data available from NIST and other databases.[4][8] |
| Infrared (IR) | FTIR and ATR-IR spectra available.[4][8] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the selective bromination of 2,6-dichloroaniline. The para-position to the activating amino group is highly susceptible to electrophilic substitution.
Common Synthesis Route: Free Radical Bromination
A widely cited laboratory method involves the free-radical bromination of 2,6-dichloroaniline using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator.[3] This method offers good yields and is relatively straightforward to perform.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures for the synthesis of this compound from 2,6-dichloroaniline.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloroaniline.
-
Reagent Addition: Add carbon tetrachloride to dissolve the starting material. Subsequently, add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO).[3]
-
Reaction Conditions: The reaction mixture is heated to 60°C and maintained at this temperature for approximately 7 hours.[3] The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude solid is purified by column chromatography on silica gel.[3] A common eluent system is a 10:1 mixture of petroleum ether and ethyl acetate.[3]
-
Product Isolation: Fractions containing the desired product are combined and the solvent is evaporated to yield this compound, typically as a light-colored solid.[3]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. In modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[9] This hierarchy is crucial for medicinal chemists designing multi-step synthetic routes.
The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the stronger, more electron-rich carbon-chlorine (C-Cl) bonds.[9] This allows for selective functionalization at the 4-position of the aniline ring while leaving the 2- and 6-positions untouched. This makes the compound an ideal substrate for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the presence of the highly electronegative chlorine atoms makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack compared to its diiodo- or dibromo-analogs.[9] However, the strong electron-donating nature of the amino group generally disfavors SNAr unless very strong nucleophiles or specific reaction conditions are employed.[9]
Caption: Reactivity hierarchy in palladium-catalyzed cross-coupling reactions.
Applications in Research and Drug Development
This compound is a valuable precursor in several areas of chemical manufacturing, including pharmaceuticals, agrochemicals, and dyes.[3][10] Its demand has grown with the rise of new fluoroquinolone-based antibacterial drugs.[3]
-
Pharmaceuticals: It is a key starting material for certain third-generation fluoroquinolone antibiotics.[3] The aniline scaffold is a common feature in many biologically active molecules, and this compound provides a robust entry point for building complex drug candidates.
-
Agrochemicals: The compound is used in the synthesis of GABA (gamma-aminobutyric acid) receptor antagonist insecticides.[3][11] Specifically, it is a reagent for preparing 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives.[3][11] It is also a precursor for herbicides like propanil and linuron.[3]
-
Dyes and Pigments: It serves as an intermediate in the production of various azo dyes.[3]
Caption: Key application pathways for this compound.
Safety and Handling
This compound is classified as harmful and an irritant. Proper safety precautions are essential when handling this chemical.
Table 3: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |
Note: Some suppliers may also list H312 (Harmful in contact with skin) and H332 (Harmful if inhaled).[4]
Table 4: Recommended Handling and Storage
| Aspect | Recommendation | Source(s) |
| Ventilation | Use only outdoors or in a well-ventilated area, such as under a fume hood. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended if dust is generated. | [1][5] |
| Handling Practices | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [1][12] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Protect from light, moisture, and air. Store under an inert atmosphere. | [1][12] |
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][12]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[1][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[1][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
Conclusion
This compound is a strategically important chemical intermediate with significant value in organic synthesis. Its well-defined physicochemical properties and, most notably, the differential reactivity of its halogen substituents, provide chemists with a powerful tool for the regioselective construction of complex molecules. For professionals in drug development and agrochemical research, this compound offers a reliable and versatile scaffold for creating novel entities with potential biological activity. Adherence to strict safety and handling protocols is paramount to mitigate the associated health risks and ensure its effective and safe utilization in research and manufacturing.
References
- 1. fishersci.com [fishersci.com]
- 2. A14884.22 [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 697-88-1 [sigmaaldrich.com]
- 6. 4-溴-2,6-二氯苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(697-88-1) 1H NMR [m.chemicalbook.com]
- 8. This compound [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 697-88-1 [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Physicochemical Properties of 4-Bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichloroaniline is a halogenated aromatic amine of significant interest in synthetic organic chemistry. Its trifunctional nature, possessing bromine, chlorine, and amino substituents on a benzene ring, makes it a versatile intermediate in the preparation of a variety of complex molecules. Notably, it serves as a crucial building block in the synthesis of certain agrochemicals, particularly a class of potent GABA (gamma-aminobutyric acid) receptor antagonist insecticides. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental methodologies and a visualization of its application in synthetic pathways.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrCl₂N | [1] |
| Molecular Weight | 240.91 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 83-87 °C | [2] |
| Boiling Point | 256.5 °C (Predicted) | [2] |
| Density | 1.827 g/cm³ (Predicted) | [2] |
| CAS Number | 697-88-1 | [1] |
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| Infrared (IR) Spectroscopy | Gas Phase Spectrum Available | [3][4] |
| Mass Spectrometry (MS) | Electron Ionization Mass Spectrum Available | [3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data available in spectral databases | N/A |
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of the key physical properties of solid organic compounds like this compound. These protocols are based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of dry this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (2-3 mm in height) is packed into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Solubility Profile Determination
Objective: To qualitatively assess the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Graduated pipettes
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene, etc.) is added to each test tube.
-
The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute).
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
Solubility is categorized as soluble, sparingly soluble, or insoluble based on the visual observation. Due to its halogenated and aromatic nature, this compound is expected to be poorly soluble in water but soluble in common organic solvents.
Spectroscopic Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution.
-
The NMR tube is placed in the spectrometer.
-
Standard acquisition parameters for ¹H and ¹³C NMR are utilized, including appropriate pulse sequences, acquisition times, and relaxation delays.
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal of the FTIR spectrometer.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then ionized by a beam of high-energy electrons.
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Synthetic Application and Visualization
This compound is a key intermediate in the synthesis of phenylpyrazole insecticides, such as fipronil and its analogs. These insecticides act as non-competitive antagonists of the GABA receptor in insects, leading to central nervous system disruption. The following diagram illustrates a generalized synthetic pathway to a phenylpyrazole insecticide starting from this compound.
Caption: Generalized synthetic pathway from this compound to a phenylpyrazole insecticide.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of considerable importance in the synthesis of agrochemicals. The tabulated data, coupled with the generalized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The visualization of its synthetic utility further underscores its role as a key building block in the creation of complex and biologically active molecules. A comprehensive understanding of these fundamental characteristics is critical for the safe and efficient handling, reaction optimization, and application of this versatile chemical intermediate.
References
A Technical Guide to 4-Bromo-2,6-dichloroaniline: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4-bromo-2,6-dichloroaniline, a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides. The document details its physicochemical properties, outlines experimental protocols for its synthesis, and illustrates its relevance in the context of GABA receptor antagonist insecticides.
Core Properties of this compound
This compound is a halogenated aniline derivative with the chemical formula C₆H₄BrCl₂N. Its molecular structure and properties make it a valuable building block in organic synthesis.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value |
| Molecular Weight | 240.91 g/mol [1] |
| Molecular Formula | C₆H₄BrCl₂N[1][2][3] |
| CAS Number | 697-88-1[1][2][3] |
| Melting Point | 83-87 °C[2] |
| Boiling Point | 256.5 °C (at 760 mmHg)[2] |
| Density | 1.827 g/cm³[2] |
| IUPAC Name | This compound[1] |
| Synonyms | 2,6-dichloro-4-bromoaniline[2] |
| Appearance | White to light brown crystalline solid[2][4] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common laboratory-scale procedures starting from 2,6-dichloroaniline.
Protocol 1: Synthesis via Free Radical Bromination using NBS
This protocol describes the synthesis using N-Bromosuccinimide (NBS) as the brominating agent and Benzoyl Peroxide (BPO) as a radical initiator.[2]
Materials:
-
2,6-dichloroaniline
-
Carbon tetrachloride (CCl₄)
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, combine 2,6-dichloroaniline, 30 mL of carbon tetrachloride, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide.
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 60°C and maintain this temperature for 7 hours, with continuous stirring.
-
Monitor the progress of the reaction periodically using TLC.
-
Once the reaction is complete (indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography using a mobile phase of petroleum ether and ethyl acetate in a 10:1 ratio.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a light yellow solid.
Protocol 2: Synthesis via Photobromination
This protocol utilizes liquid bromine and light to induce the bromination of 2,6-dichloroaniline.[2]
Materials:
-
2,6-dichloroaniline
-
Pure liquid bromine (Br₂)
-
Suitable reaction vessel (e.g., quartz flask)
-
Light source (e.g., UV lamp)
-
Stirring apparatus
-
Filtration and centrifugation equipment
-
Drying oven
Procedure:
-
Place 2,6-dichloroaniline into the reaction vessel.
-
Begin stirring the material and turn on the light source directed at the vessel.
-
Under these light conditions, add pure bromine dropwise to the reaction mixture.
-
Carefully control the rate of bromine addition and the reaction temperature to ensure selective bromination at the para-position.
-
After the addition is complete, continue the reaction until completion, monitoring as necessary.
-
Upon completion, the product is induced to crystallize from the reaction mixture.
-
Isolate the solid product via filtration.
-
Further purify and dry the product using centrifugation and a drying oven to obtain the final this compound.
Visualized Workflows and Pathways
Experimental Workflow: Synthesis via Free Radical Bromination
The following diagram illustrates the key steps and components involved in the synthesis of this compound using NBS and BPO.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-2,6-dichloroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Bromo-2,6-dichloroaniline
This compound is a halogenated aromatic amine with the chemical formula C₆H₄BrCl₂N.[1] Its structure, featuring a benzene ring substituted with a bromine atom, two chlorine atoms, and an amino group, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[2] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.
Key Physicochemical Properties:
-
Molecular Weight: 240.91 g/mol
-
Melting Point: 83-87 °C
-
Appearance: White to cream-colored crystals or powder[3]
Solubility Profile
Qualitative Solubility in Organic Solvents
Quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature. However, based on the general principles of solubility for halogenated anilines, a qualitative assessment can be made.[4] Halogenated anilines are generally expected to be soluble in a range of common organic solvents due to the nonpolar, aromatic nature of the benzene ring and the presence of halogen atoms that can participate in van der Waals interactions.[4]
The solubility is influenced by the polarity of the solvent and the specific interactions between the solute and solvent molecules. The expected solubility trend is as follows:
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-Cl, and C-N bonds of the this compound molecule.[4] |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents, contributing to solubility.[4] |
| Nonpolar | Toluene, Hexane | Soluble | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.[4] |
| Chlorinated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle suggests good solubility due to similar chemical nature. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[5][6][7]
Gravimetric Method
This method involves preparing a saturated solution of the solute in the solvent of interest, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.[6][7]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature shaker or water bath
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Sample Collection:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.
-
Filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the melting point of the solute can be used.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
Repeat the drying and weighing process until a constant weight is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.
-
The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Solubility ( g/100 mL) = (Mass of solute in g / Volume of filtrate in mL) x 100
Experimental Workflow Diagram
Caption: Figure 1: Workflow for determining solubility via the gravimetric method.
Synthesis of this compound
Understanding the synthesis of this compound is important for its production and for appreciating its potential impurities. Several methods for its synthesis have been reported. One common approach involves the bromination of 2,6-dichloroaniline.[2]
Representative Synthesis Protocol
A method for the synthesis of this compound involves the direct bromination of 2,6-dichloroaniline.
Materials:
-
2,6-dichloroaniline
-
Bromine
-
A suitable solvent (e.g., a non-reactive organic solvent)
Procedure:
-
Dissolve 2,6-dichloroaniline in a suitable solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to a controlled temperature.
-
Slowly add a stoichiometric amount of bromine dropwise to the solution while stirring. The reaction temperature should be carefully monitored and maintained.
-
After the addition is complete, continue stirring the reaction mixture for a specified period to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture can be worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by washing with a base (e.g., sodium bicarbonate) to neutralize any acid formed.
-
The organic layer is then separated, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.
Synthesis Workflow Diagram
Caption: Figure 2: A representative synthesis workflow for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, a qualitative profile has been established based on the behavior of analogous compounds. For researchers requiring precise solubility values, a detailed gravimetric method has been outlined. Furthermore, a representative synthesis pathway has been provided to aid in the understanding of this important chemical intermediate. The information and protocols presented herein are intended to support the research and development activities of scientists and professionals in the chemical and pharmaceutical industries.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
Technical Guide: Physicochemical Properties of 4-bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of the chemical compound 4-bromo-2,6-dichloroaniline. It includes standardized experimental protocols for the determination of these properties and a generalized workflow for chemical characterization.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The data for this compound are summarized below.
| Property | Value | Source |
| Melting Point | 83-87 °C | [1][2] |
| 83.0-89.0 °C | [3] | |
| 85-88 °C | [4] | |
| Boiling Point | 256.5 ± 35.0 °C (Predicted) | [2] |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following are detailed methodologies for these measurements.
Melting Point Determination using Capillary Method
This method is widely used for its accuracy and the small amount of sample required.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.[1][5] A narrow melting range (0.5-1 °C) is indicative of a pure substance.
Boiling Point Determination using the Thiele Tube Method
This micro method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to a liquid state for this procedure, or a different method for high-melting solids would be required. The following is a general procedure for liquids.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
Sample Preparation: Place a small amount of the liquid sample into the small test tube.
-
Assembly:
-
Place a capillary tube, with its sealed end facing up, into the liquid in the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the assembly is immersed in the oil within the Thiele tube. The oil level should be above the side arm of the Thiele tube to ensure proper convection.[6][7]
-
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[6][7] This will cause the oil to circulate and ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6][7]
Chemical Characterization Workflow
The determination of physical properties such as melting and boiling points is an integral part of a broader workflow for chemical identification and characterization. The following diagram illustrates a generalized workflow.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. phillysim.org [phillysim.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
Spectroscopic Analysis of 4-Bromo-2,6-dichloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-bromo-2,6-dichloroaniline, a significant halogenated aromatic amine used in various chemical syntheses. The guide details its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for substance identification, structural elucidation, and quality control.
Core Spectral Data
The following sections and tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals two main signals corresponding to the aromatic protons and the amine protons. Due to the symmetrical substitution on the aromatic ring, the two aromatic protons (H-3 and H-5) are chemically equivalent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.31 | Singlet | 2H | Ar-H (H-3, H-5) |
| ~4.44 | Broad Singlet | 2H | -NH₂ |
| Solvent: CDCl₃, Frequency: 400 MHz |
¹³C NMR (Carbon NMR) Data
Due to the lack of readily available experimental data, the following are predicted chemical shifts for the carbon atoms in this compound. These predictions are based on established principles of NMR spectroscopy and comparative analysis of structurally similar substituted anilines. The symmetry of the molecule results in four distinct carbon signals.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~141 | C1 (Carbon bearing -NH₂) |
| ~132 | C3, C5 (Carbons bearing -H) |
| ~120 | C2, C6 (Carbons bearing -Cl) |
| ~115 | C4 (Carbon bearing -Br) |
| Note: These are predicted values and may differ from experimental results. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The data below is presented for a solid sample, typically analyzed as a KBr pellet or thin film.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3350 | Medium, Sharp (Doublet) | N-H Stretch (asymmetric & symmetric) |
| ~3080 | Weak | Aromatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| 1350 - 1250 | Strong | Aromatic C-N Stretch |
| 850 - 750 | Strong | C-Cl Stretch |
| 700 - 600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The presence of bromine and chlorine isotopes results in a characteristic isotopic pattern for the molecular ion.
| m/z | Relative Intensity (%) | Assignment |
| 245 | 6.3 | [M+6]⁺ Isotope Peak |
| 243 | 45.0 | [M+4]⁺ Isotope Peak |
| 241 | 100.0 | [M+2]⁺ Isotope Peak (Base Peak) |
| 239 | 62.3 | [M]⁺ Molecular Ion |
| 162 | 13.2 | [M - Br]⁺ Fragment |
| 160 | 20.8 | [M - Br]⁺ Fragment Isotope |
| 126 | 8.3 | [C₅H₂ClN]⁺ Fragment |
| 124 | 24.7 | [C₅H₂ClN]⁺ Fragment Isotope |
| 90 | 6.1 | [C₅H₂N]⁺ Fragment |
Experimental Protocols & Workflow
The acquisition of high-quality spectral data relies on standardized experimental procedures.
Spectroscopic Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Measurement (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
Instrumentation and Measurement (¹³C NMR):
-
Use the same sample.
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at δ 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for acquiring the IR spectrum of solid this compound.
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply high pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Instrumentation and Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically performs a Fourier transform on the interferogram to produce the IR spectrum.
-
The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS) Protocol (GC-MS with Electron Ionization)
This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Measurement:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). A temperature program is used to elute the compound (e.g., start at 100°C, ramp to 280°C).
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analyzer: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detector: The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum for that peak, noting the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺, etc.) to confirm the molecular weight and the presence of bromine and chlorine.
-
Identify and analyze major fragment ions to support structural elucidation.
-
Commercial Availability and Technical Guide for 4-Bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, purification, and analysis of 4-bromo-2,6-dichloroaniline. This key chemical intermediate is pivotal in the development of various active pharmaceutical ingredients (APIs) and agrochemicals, most notably as a precursor in the synthesis of fipronil, a widely used insecticide.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities as well as in bulk for larger-scale manufacturing.
Table 1: Commercial Supplier Information for this compound
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥97%[1][2] | Grams to Kilograms |
| Thermo Fisher Scientific (Alfa Aesar) | 98%[3] | Grams to Kilograms |
| ChemicalBook | Varies by supplier (e.g., 99%)[4] | Grams to Metric Tons |
| IndiaMART | Varies by supplier | Kilograms to Metric Tons |
| NINGBO INNO PHARMCHEM CO.,LTD. | Minimum 97% | Bulk quantities |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, use in reactions, and for purification and analysis.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 697-88-1 | [2] |
| Molecular Formula | C₆H₄BrCl₂N | [2] |
| Molecular Weight | 240.91 g/mol | [1][2] |
| Appearance | White to light brown crystalline solid | |
| Melting Point | 83-87 °C | [1][2] |
| Boiling Point | 256.5 °C at 760 mmHg | [5] |
| Density | 1.827 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in ether and other organic solvents. The amino group can be protonated in aqueous acid, increasing solubility.[6] | [6] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the bromination of 2,6-dichloroaniline.
Method: Bromination of 2,6-dichloroaniline
This method utilizes N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator in a carbon tetrachloride solution.[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroaniline in carbon tetrachloride (e.g., 30 mL).
-
Add N-bromosuccinimide (a slight molar excess) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to 60°C and maintain for approximately 7 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can then be purified by column chromatography.
Purification of this compound
Purification of the crude product is crucial to achieve the desired purity for subsequent reactions. Column chromatography and recrystallization are common methods.
Method 1: Column Chromatography
Procedure:
-
Prepare a silica gel slurry in a non-polar eluent (e.g., petroleum ether).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of petroleum ether and ethyl acetate (e.g., a 10:1 ratio).[5]
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound as a light yellow solid.[5]
Method 2: Recrystallization
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
If the solution is colored, a small amount of activated carbon can be added to decolorize it.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
Table 3: Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | The spectrum will show characteristic peaks for the aromatic protons. |
| ¹³C NMR | The spectrum will display signals corresponding to the carbon atoms in the molecule. |
| IR Spectroscopy | The spectrum will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring. |
| GC-MS | The gas chromatogram will show a single major peak, and the mass spectrum will have a molecular ion peak corresponding to the molecular weight of the compound.[7] |
| HPLC | A reverse-phase HPLC method can be used for purity analysis, typically with a mobile phase of acetonitrile and water.[8] |
Role in Synthesis of GABA Receptor Antagonist Insecticides
This compound is a critical building block in the synthesis of phenylpyrazole insecticides, such as fipronil.[5] These insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.
Caption: Synthesis of Fipronil and its antagonistic action on the insect GABA receptor.
Fipronil blocks the GABA-gated chloride channels in the central nervous system of insects.[9][10] This prevents the influx of chloride ions, leading to a lack of neuronal inhibition and resulting in hyperexcitation of the insect's nervous system, paralysis, and ultimately death.[10]
Quality Control Workflow
A robust quality control (QC) workflow is essential to ensure the consistent quality of this compound for use in research and manufacturing.
Caption: A typical quality control workflow for the manufacturing of this compound.
This workflow ensures that the final product meets all specifications for purity, identity, and physical properties before it is released for sale or use in further manufacturing processes.
References
- 1. This compound 97 697-88-1 [sigmaaldrich.com]
- 2. This compound 97 697-88-1 [sigmaaldrich.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | 697-88-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. reddit.com [reddit.com]
- 7. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Phenylpyrazole-Based GABA Receptor Antagonists from 4-Bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a phenylpyrazole-based GABA receptor antagonist, specifically 5-amino-1-(4-bromo-2,6-dichlorophenyl)-1H-pyrazole-3-carbonitrile, using 4-bromo-2,6-dichloroaniline as a key starting material. The synthetic route involves a two-step process: the conversion of the aniline to its corresponding phenylhydrazine via diazotization and reduction, followed by a cyclization reaction to form the pyrazole core. Furthermore, this document outlines experimental procedures for evaluating the pharmacological activity of the synthesized compound at GABA-A receptors, including radioligand binding assays and electrophysiological recordings. Quantitative data on the binding affinities of analogous compounds are presented in a structured table for comparative analysis. Diagrams illustrating the synthetic workflow and the GABA-A receptor signaling pathway are also provided to enhance understanding.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its receptors, particularly the GABA-A subtype, are ligand-gated ion channels that play a crucial role in regulating neuronal excitability.[2][3] Antagonists of the GABA-A receptor are valuable tools for studying the physiological roles of GABAergic signaling and have therapeutic potential in various neurological disorders. The phenylpyrazole class of compounds, exemplified by fipronil, are well-known non-competitive antagonists of the GABA-A receptor.[4] This document details the synthesis of a fipronil analog, 5-amino-1-(4-bromo-2,6-dichlorophenyl)-1H-pyrazole-3-carbonitrile, starting from the readily available this compound.
Synthesis of 5-amino-1-(4-bromo-2,6-dichlorophenyl)-1H-pyrazole-3-carbonitrile
The synthesis is a two-step process, beginning with the formation of 2,6-dichloro-4-bromophenylhydrazine from this compound, followed by the construction of the pyrazole ring.
Diagram of Synthetic Workflow
Caption: Synthetic route from this compound to the target phenylpyrazole.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4-bromophenylhydrazine
This procedure involves the diazotization of this compound followed by in-situ reduction of the resulting diazonium salt.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1 equivalent) in concentrated HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for 2 hours at room temperature.
-
Basify the reaction mixture with a cold aqueous solution of NaOH to pH 10-12, while maintaining the temperature below 20 °C.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude phenylhydrazine.
-
The product can be purified by recrystallization from ethanol/water.
-
Step 2: Synthesis of 5-amino-1-(4-bromo-2,6-dichlorophenyl)-1H-pyrazole-3-carbonitrile
This step involves the cyclization of the synthesized phenylhydrazine with a suitable three-carbon synthon.
-
Materials:
-
2,6-Dichloro-4-bromophenylhydrazine
-
Ethoxymethylenemalononitrile
-
Ethanol
-
Triethylamine
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-4-bromophenylhydrazine (1 equivalent) in ethanol.
-
Add ethoxymethylenemalononitrile (1.1 equivalents) to the solution.
-
Add triethylamine (0.1 equivalents) as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
-
Pharmacological Evaluation
The synthesized compound is expected to act as a non-competitive antagonist at the GABA-A receptor, similar to fipronil. Its pharmacological profile can be assessed using the following methods.
Data Presentation: Binding Affinities of Phenylpyrazole Analogs at GABA-A Receptors
The following table summarizes the binding affinities (Ki and IC50 values) of fipronil and related phenylpyrazole analogs at mammalian and insect GABA-A receptors. This data provides a benchmark for evaluating newly synthesized compounds.
| Compound | Receptor Subtype/Source | Assay Type | Binding Affinity (nM) | Reference |
| Fipronil | Human β3 homopentamer | Competitive Binding ([³H]EBOB) | Ki = 1.8 | [4] |
| Fipronil | Human α6β3 | Competitive Binding ([³H]EBOB) | IC50 = 3.1 | [4] |
| Fipronil | Human α6β3γ2 | Competitive Binding ([³H]EBOB) | IC50 = 17 | [4] |
| 5-Amino-1-(2,6-dichloro-4-ethynylphenyl)-4-tert-butyl-pyrazole-3-carbonitrile | Human β3 | Radioligand Displacement | High Potency | [2] |
| 5-Amino-1-(2,6-dichloro-4-bromophenyl)-4-tert-butyl-pyrazole-3-carbonitrile | Housefly Head Membranes | Radioligand Displacement | High Potency | [2] |
Experimental Protocols for Pharmacological Assays
1. Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled ligand from the GABA-A receptor.
-
Materials:
-
Rat brain cortical membranes (or cell lines expressing specific GABA-A receptor subtypes)
-
[³H]TBOB (t-butylbicycloorthobenzoate) or [³H]EBOB (ethynylbicycloorthobenzoate) as the radioligand
-
Test compound (5-amino-1-(4-bromo-2,6-dichlorophenyl)-1H-pyrazole-3-carbonitrile)
-
GABA
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., unlabeled TBOB).
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This functional assay measures the effect of the test compound on GABA-induced chloride currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.
-
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
Test compound
-
Recording solution (e.g., ND96)
-
-
Procedure:
-
Inject the cRNAs encoding the GABA-A receptor subunits into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in a recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes for voltage clamping.
-
Apply a pulse of GABA to elicit a chloride current.
-
Co-apply the test compound with GABA to determine its effect on the GABA-induced current.
-
A reduction in the current amplitude in the presence of the test compound indicates antagonistic activity.
-
Generate a concentration-response curve to determine the IC50 of the antagonist.
-
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel that is permeable to chloride ions (Cl⁻). The binding of GABA to its receptor opens the channel, leading to an influx of Cl⁻ and hyperpolarization of the neuron, thus inhibiting neuronal firing. Non-competitive antagonists, such as phenylpyrazoles, are thought to bind within the ion channel pore, physically blocking the passage of chloride ions.
Diagram of GABA-A Receptor Signaling Pathway
Caption: Mechanism of GABAergic inhibition and its blockade by a phenylpyrazole antagonist.
References
Application Notes and Protocols for 4-Bromo-2,6-dichloroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichloroaniline is a versatile tri-substituted aniline building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its unique substitution pattern, featuring a bromine atom at the 4-position and two chlorine atoms at the 2- and 6-positions, provides distinct reactivity profiles for various cross-coupling and substitution reactions. The electron-withdrawing nature of the chlorine atoms and the differential reactivity of the C-Br versus C-Cl bonds allow for selective functionalization, making it a valuable reagent for constructing complex molecular architectures.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of biologically active heterocyclic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 697-88-1 | [4] |
| Molecular Formula | C₆H₄BrCl₂N | [4] |
| Molecular Weight | 240.91 g/mol | [4] |
| Melting Point | 83-87 °C | [4] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 256.5 °C at 760 mmHg | [2] |
| Density | 1.827 g/cm³ | [2] |
Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bonds, allowing for selective functionalization at the 4-position.[1] Conversely, the electron-deficient nature of the aromatic ring, due to the two chlorine atoms, makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this is generally disfavored by the presence of the electron-donating amino group unless strong nucleophiles or activating groups are present.[1]
Key applications of this compound include its use as a precursor for:
-
GABA Receptor Antagonist Insecticides: It is a key building block for the synthesis of phenylpyrazole insecticides, such as fipronil and its analogs, which act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[2][5]
-
Herbicides and Dyes: This aniline derivative is utilized in the synthesis of herbicides like propanil and linuron, as well as various azo dyes.[2][5]
-
Pharmaceutical Scaffolds: The substituted aniline core serves as a versatile scaffold for the development of various therapeutic agents.
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With this compound, the reaction can be performed selectively at the more reactive C-Br bond.
General Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, toluene, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent and stir the mixture at 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Substituted Bromoanilines (Illustrative):
| Entry | Arylboronic Acid | Product | Yield (%) | Reference(s) |
| 1 | Phenylboronic acid | 4-Phenyl-2,6-dichloroaniline | ~85-95% (yields for similar bromoanilines) | [6] |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,6-dichloroaniline | ~80-90% (yields for similar bromoanilines) | [6] |
| 3 | 2-Thienylboronic acid | 4-(Thiophen-2-yl)-2,6-dichloroaniline | ~70-80% (yields for similar bromoanilines) | [6] |
Note: The yields presented are representative for Suzuki-Miyaura reactions of similar bromoanilines and may vary for this compound depending on the specific reaction conditions and arylboronic acid used.
Experimental Workflow for Suzuki-Miyaura Coupling:
References
- 1. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-2,6-dichloroaniline, a versatile building block in medicinal chemistry and materials science. The inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds allows for selective functionalization at the 4-position. This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by representative quantitative data and visual workflows.
Introduction
This compound is a trihalogenated aniline that serves as a valuable scaffold for the synthesis of complex organic molecules. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[1][2] This predictable reactivity profile enables the selective transformation of the more labile C-Br bond, while leaving the more robust C-Cl bonds at the 2- and 6-positions untouched under standard conditions.[1] This allows for the introduction of a wide range of substituents at the para-position to the amino group, with the potential for subsequent modifications at the ortho-positions if desired.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 8 | 95 |
| 4 | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Toluene/H₂O | 80 | 12 | 85 |
Table 2: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2 mol%) | NaOAc | DMA | 120 | 24 | 78 |
| 3 | 1-Octene | Pd₂(dba)₃ (1 mol%) / P(t-Bu)₃ (2 mol%) | K₂CO₃ | NMP | 110 | 18 | 75 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (3 mol%) | Et₃N | THF | 60 | 8 | 90 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Dipea | DMF | 50 | 10 | 88 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) / CuI (3 mol%) | Et₃N | Toluene | 70 | 12 | 85 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2 mol%) / BINAP (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5 mol%) / RuPhos (3 mol%) | K₃PO₄ | Toluene | 100 | 10 | 91 |
| 4 | Indole | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. Optimization may be necessary to achieve the desired selectivity and yield for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,6-dichloroaniline.
Protocol 2: Heck Reaction
This protocol outlines the coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, NaOAc, 2.0 equiv)
-
Solvent (e.g., DMF, DMA, NMP)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, ligand, and base.
-
Add the solvent and then the alkene.
-
Seal the tube and heat the mixture to the specified temperature (e.g., 100-140 °C) for the indicated time.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, Dipea, 2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the cross-coupling of this compound with an amine.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Solvent (e.g., toluene, THF, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general catalytic cycles and experimental workflows for the described palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 4-Bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichloroaniline is a versatile tri-halogenated aromatic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on an aniline core, provides multiple sites for functionalization. While palladium-catalyzed cross-coupling reactions are often employed to modify the carbon-bromine bond, this document focuses on the application of this compound in nucleophilic aromatic substitution (SNAr) reactions.
In the context of SNAr, the reactivity of the halogens is inversely related to their leaving group ability in other substitution reactions. The high electronegativity of the chlorine atoms makes the aromatic ring electron-deficient and better able to stabilize the negative charge of the Meisenheimer intermediate, the rate-determining step in many SNAr reactions.[1] Consequently, the chlorine atoms at the ortho-positions are the preferred sites for nucleophilic attack over the bromine atom at the para-position.[1] This preferential reactivity allows for the selective introduction of a wide range of nucleophiles, leading to the synthesis of diverse molecular scaffolds.
The amino group of this compound is an electron-donating group, which generally disfavors SNAr. However, the strong electron-withdrawing effect of the two ortho-chlorine atoms sufficiently activates the ring for substitution, particularly with strong nucleophiles.[1]
Key Applications in Drug Development
The functionalized aniline scaffolds derived from this compound are prevalent in a multitude of biologically active compounds. The ability to introduce diverse substituents at the 2- and 6-positions is crucial for tuning the potency, selectivity, and pharmacokinetic properties of drug candidates.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data specifically detailing the yields of various nucleophilic aromatic substitution reactions starting from this compound. The following table provides a representative, albeit general, overview of the expected outcomes based on the principles of SNAr and data from analogous systems. Researchers are encouraged to optimize reaction conditions to achieve desired yields.
| Nucleophile Type | Nucleophile Example | Expected Product | General Yield | Reference |
| Amines | Primary/Secondary Amines | 2-Amino-4-bromo-6-chloroaniline derivatives | Moderate to Good | [1] |
| Alkoxides | Sodium Methoxide | 4-Bromo-2-chloro-6-methoxyaniline | Moderate | [1] |
| Thiols | Thiophenols | 4-Bromo-2-chloro-6-(phenylthio)aniline | Moderate to Good | [2] |
Experimental Protocols
The following protocols are generalized procedures for performing nucleophilic aromatic substitution reactions on this compound. It is crucial to note that optimization of solvent, temperature, reaction time, and base may be necessary for specific nucleophiles.
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous, high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or a non-nucleophilic organic base)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen amine (1.1 - 2.0 eq).
-
Add the anhydrous solvent to dissolve the reactants.
-
Add the base (1.5 - 3.0 eq). If using a strong base like NaH, exercise extreme caution.
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with Alkoxides
This protocol outlines a general method for the synthesis of 2-alkoxy-4-bromo-6-chloroaniline derivatives.
Materials:
-
This compound
-
Alcohol (corresponding to the desired alkoxy group)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare the alkoxide by adding the strong base (1.1 eq) to a solution of the alcohol (1.2 eq) in the anhydrous solvent at 0 °C.
-
Allow the mixture to stir for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism for nucleophilic aromatic substitution on this compound and a typical experimental workflow.
Caption: General mechanism of SNAr on this compound.
Caption: A typical experimental workflow for SNAr reactions.
References
Application Notes and Protocols for the Preparation of 4-Alkyl-1-Phenylpyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-alkyl-1-phenylpyrazole derivatives, a class of compounds with significant interest in drug discovery and agrochemical research. The protocols outlined below are based on established synthetic routes and offer reliable methods for accessing these valuable scaffolds.
Introduction
4-Alkyl-1-phenylpyrazole derivatives are key structural motifs in a variety of biologically active molecules. They are recognized for their roles as androgen receptor antagonists, herbicides, and antibacterial agents. The strategic introduction of an alkyl group at the C4 position of the 1-phenylpyrazole core can significantly influence the compound's pharmacological and pharmacokinetic properties. This document details three primary synthetic strategies for the preparation of these derivatives: a two-step sequence involving Vilsmeier-Haack formylation followed by a Wittig reaction and subsequent reduction, Suzuki-Miyaura cross-coupling, and a one-pot cyclocondensation reaction.
Synthetic Strategies Overview
Three principal methods for the synthesis of 4-alkyl-1-phenylpyrazole derivatives are presented, each with its own advantages in terms of substrate scope, reaction conditions, and overall efficiency.
-
Vilsmeier-Haack Formylation and Wittig Olefination/Reduction: This versatile two-step approach first introduces a formyl group at the 4-position of the 1-phenylpyrazole ring, which then serves as a handle for chain extension via a Wittig reaction to introduce the desired alkyl group. Subsequent reduction of the resulting alkene affords the target 4-alkyl derivative.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed cross-coupling reaction allows for the direct introduction of an alkyl group at the 4-position of a pre-functionalized 4-halo-1-phenylpyrazole precursor. This method offers a broad substrate scope for the alkyl group.
-
One-Pot Cyclocondensation: This efficient method involves the direct construction of the 4-alkyl-1-phenylpyrazole core from readily available starting materials, such as β-ketoaldehydes and phenylhydrazine, in a single reaction vessel.
Data Presentation
The following tables summarize the typical yields for the synthesis of various 4-alkyl-1-phenylpyrazole derivatives using the described methods.
Table 1: Yields for the Vilsmeier-Haack/Wittig/Reduction Synthesis of 4-Alkyl-1-Phenylpyrazoles
| Alkyl Group (R) | 4-Formyl-1-phenylpyrazole Yield (%) | 4-Alkenyl-1-phenylpyrazole (Wittig) Yield (%) | 4-Alkyl-1-phenylpyrazole (Reduction) Yield (%) | Overall Yield (%) |
| Methyl | ~90 | 85 (from ethylidene) | >95 | ~72 |
| Ethyl | ~90 | 82 (from propylidene) | >95 | ~69 |
| Propyl | ~90 | 80 (from butylidene) | >95 | ~68 |
| Isopropyl | ~90 | 75 (from isobutylidene) | >95 | ~64 |
Table 2: Yields for the Suzuki-Miyaura Cross-Coupling Synthesis of 4-Alkyl-1-Phenylpyrazoles [1]
| Alkylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 0.1 | 85 |
| Ethylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 0.1 | 82 |
| n-Propylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 0.15 | 78 |
| Isopropylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 0.2 | 70 |
Table 3: Yields for the One-Pot Cyclocondensation Synthesis of 4-Alkyl-1-Phenylpyrazoles [2]
| β-Dicarbonyl Compound | Phenylhydrazine | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2-Methyl-1,3-propanedial | Phenylhydrazine | [EMIM]Cl | Ionic Liquid | Room Temp | 20 | 92 |
| 2-Ethyl-1,3-propanedial | Phenylhydrazine | [EMIM]Cl | Ionic Liquid | Room Temp | 20 | 90 |
| 2-Propyl-1,3-propanedial | Phenylhydrazine | [EMIM]Cl | Ionic Liquid | Room Temp | 20 | 88 |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Vilsmeier-Haack Formylation and Wittig Reaction/Reduction
This protocol describes the synthesis of 4-alkyl-1-phenylpyrazoles starting from 1-phenylpyrazole.
Step 1: Vilsmeier-Haack Formylation of 1-Phenylpyrazole [3][4]
Materials:
-
1-Phenylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of DMF (3 equivalents) in DCM at 0 °C, slowly add POCl₃ (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-phenylpyrazole (1 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 4-formyl-1-phenylpyrazole.
Step 2a: Wittig Olefination of 4-Formyl-1-phenylpyrazole
Materials:
-
4-Formyl-1-phenylpyrazole
-
Alkyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of the alkyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 equivalents) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of 4-formyl-1-phenylpyrazole (1 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the 4-alkenyl-1-phenylpyrazole.
Step 2b: Reduction of the 4-Alkenyl-1-phenylpyrazole
Materials:
-
4-Alkenyl-1-phenylpyrazole
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 4-alkenyl-1-phenylpyrazole in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the 4-alkyl-1-phenylpyrazole, which is often pure enough for subsequent use or can be further purified by chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling[1]
This protocol describes the synthesis of 4-alkyl-1-phenylpyrazoles from 4-iodo-1-phenylpyrazole.
Materials:
-
4-Iodo-1-phenylpyrazole
-
Alkylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 4-iodo-1-phenylpyrazole (1 equivalent), the corresponding alkylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 equivalents).
-
Add DME and water (typically in a 4:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes), monitoring for completion by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: One-Pot Cyclocondensation[2]
This protocol describes the direct synthesis of 4-alkyl-1-phenylpyrazoles.
Materials:
-
A β-dicarbonyl compound (e.g., 2-alkyl-1,3-propanedial) or its synthetic equivalent
-
Phenylhydrazine
-
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) as an ionic liquid solvent and catalyst
-
Crushed ice
-
Water
-
DMF-Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) and phenylhydrazine (1 equivalent) in [EMIM]Cl.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a DMF-ethanol mixture to obtain the pure 4-alkyl-1-phenylpyrazole.
Mandatory Visualization
Synthetic Workflow
Caption: Overview of synthetic routes to 4-alkyl-1-phenylpyrazole derivatives.
Application-Relevant Signaling Pathways
4-Alkyl-1-phenylpyrazole derivatives have been investigated as antagonists of the androgen receptor, which is a key driver in prostate cancer. These compounds competitively bind to the ligand-binding domain of the AR, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the downstream signaling cascade that promotes tumor growth.[5][6][7]
Caption: Mechanism of androgen receptor antagonism by 4-alkyl-1-phenylpyrazole derivatives.[5][6][7]
Certain 4-alkyl-1-phenylpyrazole derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing plant death.[8][9]
Caption: Inhibition of acetolactate synthase (ALS) by pyrazole-based herbicides.[8][9]
The antibacterial effect of some 4-alkyl-1-phenylpyrazole derivatives is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of critical cellular processes and ultimately bacterial cell death.[10][11][12]
References
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Bromo-2,6-dichloroaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-bromo-2,6-dichloroaniline as a key building block in the synthesis of modern agrochemicals. This versatile intermediate is pivotal in the development of two major classes of insecticides: phenylpyrazoles, which act as GABA receptor antagonists, and anthranilic diamides, which are potent activators of ryanodine receptors.
Phenylpyrazole Insecticides: GABA Receptor Antagonists
Phenylpyrazole insecticides, with fipronil being a prominent example, are broad-spectrum insecticides that exhibit high affinity for the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[1][2] By blocking this channel, they disrupt the central nervous system of insects, leading to hyperexcitation and death.[1] Structure-activity relationship studies have shown that analogues of fipronil with a bromo substituent on the phenyl ring retain high insecticidal activity.[3]
Signaling Pathway of Phenylpyrazole Insecticides
Caption: Phenylpyrazole insecticides block the GABA receptor, preventing chloride ion influx and subsequent neuronal inhibition.
Experimental Protocol: Synthesis of a Fipronil Analogue
This protocol describes the synthesis of a 5-amino-1-(4-bromo-2,6-dichlorophenyl)-3-cyano-4-(trifluoromethylsulfinyl)pyrazole, a fipronil analogue, starting from this compound.
Step 1: Diazotization of this compound
-
In a reaction vessel, suspend this compound in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Condensation with 2-(3,3,3-trifluoropropanoyl)-3-oxobutanenitrile
-
In a separate vessel, dissolve 2-(3,3,3-trifluoropropanoyl)-3-oxobutanenitrile in a suitable solvent such as methanol.
-
Slowly add the previously prepared diazonium salt solution to the nitrile solution, maintaining the temperature below 20 °C.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
The resulting crude 5-amino-1-(4-bromo-2,6-dichlorophenyl)-3-cyano-4-trifluoromethylpyrazole is then carried forward.
Step 3: Oxidation to the Sulfinyl Pyrazole
-
Dissolve the crude pyrazole from Step 2 in a suitable solvent like dichloroethane.[4]
-
Add trifluoromethylsulfinyl chloride to the solution.[4]
-
The reaction is typically carried out at room temperature and monitored by TLC until completion.
-
Upon completion, the reaction mixture is washed with water and the organic layer is separated, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Typical Yield (Fipronil Synthesis) | 70-90% | [4][5] |
| Purity (HPLC) | >95% | [4][5] |
Anthranilic Diamide Insecticides: Ryanodine Receptor Activators
Anthranilic diamides, such as chlorantraniliprole and cyantraniliprole, represent a newer class of insecticides that act as potent activators of insect ryanodine receptors (RyRs).[6][7] These receptors are intracellular calcium channels critical for muscle function. The uncontrolled release of calcium from the sarcoplasmic reticulum leads to muscle paralysis and ultimately, the death of the insect.[6] These insecticides show high selectivity for insect RyRs over their mammalian counterparts.[6]
Signaling Pathway of Anthranilic Diamide Insecticides
Caption: Anthranilic diamides activate ryanodine receptors, causing uncontrolled calcium release and muscle paralysis.
Experimental Workflow: Synthesis of Chlorantraniliprole
The synthesis of chlorantraniliprole from a derivative of this compound involves the preparation of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.
Caption: General workflow for the synthesis of Chlorantraniliprole from a this compound derivative.
Experimental Protocol: Synthesis of a Key Chlorantraniliprole Intermediate and Final Product
Step 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
This multi-step synthesis starts from 2,3-dichloropyridine.
-
Hydrazine Formation: React 2,3-dichloropyridine with hydrazine hydrate in ethanol under reflux to yield (3-chloropyridin-2-yl)-hydrazine.[8]
-
Cyclization: Condense the resulting hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[8]
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in acetonitrile.[8]
-
Oxidation and Hydrolysis: The subsequent pyrazoline is oxidized to the corresponding pyrazole ester, which is then hydrolyzed to the carboxylic acid.[8]
Step 2: Amide Coupling to form Chlorantraniliprole
-
In a reaction vessel, combine 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide in a solvent such as propionitrile.[9]
-
Add a base, for example, 3-picoline.[9]
-
Cool the mixture to -5 °C.[9]
-
Slowly add methanesulfonyl chloride dropwise, maintaining the temperature between -5 to 0 °C.[9]
-
Stir the reaction for approximately 3 hours at room temperature.[9]
-
Add water to the reaction mixture and filter the resulting solid.
-
Wash the solid with a mixture of propionitrile and water, followed by propionitrile, and dry to obtain chlorantraniliprole.[9]
| Parameter | Value | Reference |
| Yield (Amide Coupling) | 97.0% | [9] |
| Purity (HPLC) | >95% | [9] |
Quantitative Data Summary
| Compound Class | Target Receptor | Mode of Action | Key Intermediate from this compound | Reported Yields |
| Phenylpyrazoles | GABA Receptor | Antagonist (Channel Blocker) | 1-(4-bromo-2,6-dichlorophenyl)hydrazine | 70-90% (for Fipronil)[4][5] |
| Anthranilic Diamides | Ryanodine Receptor | Activator (Calcium Release) | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 97% (final coupling step)[9] |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102093295A - Synthesis method of insecticide Fipronil - Google Patents [patents.google.com]
- 5. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-bromo-2,6-dichloroaniline
Introduction
4-bromo-2,6-dichloroaniline is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various chemical and pharmaceutical compounds.[1][2] The purity and quality of this intermediate are critical for ensuring the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, quantification, and purity assessment of such compounds.[3][4]
This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is suitable for routine quality control, purity determination, and stability testing in research and drug development settings.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is required.[4][5]
-
Column: A C18 reversed-phase column is recommended for this analysis.[3][5]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound reference standard (97% purity or higher).[1]
-
2. Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. These parameters may be optimized further to suit specific system configurations.
| Parameter | Recommended Condition |
| Stationary Phase | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and Water (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[3][5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 254 nm[3][5] |
| Injection Volume | 10 µL[5] |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration for approximately 15-20 minutes before use to prevent pump cavitation and baseline noise.[5]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to create a stock solution of 1 mg/mL.[5]
-
Further dilute the stock solution with the mobile phase to prepare a working standard solution at a concentration of 0.1 mg/mL.[5]
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol or the mobile phase to achieve a nominal concentration of 0.1 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution(s).
-
Record the chromatograms and integrate the peak areas for analysis. Purity can be calculated using the area normalization method.[5]
Data Presentation and Visualization
Experimental Workflow
The logical flow of the analytical process, from initial preparation to final reporting, is illustrated below.
References
Gas Chromatography Methods for the Analysis of Aniline and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental chemical intermediates in the production of a vast array of industrial and consumer products, including dyes, pharmaceuticals, pesticides, and polymers.[1][2] However, their potential toxicity and persistence in the environment necessitate the use of sensitive and dependable analytical methods for their detection and quantification in diverse matrices.[1][2] Gas chromatography (GC) stands out as a robust and extensively utilized technique for analyzing aniline compounds, offering high resolution and sensitivity.[1] This document provides comprehensive application notes and protocols for the analysis of aniline and its derivatives utilizing various gas chromatography methods, such as GC with Nitrogen-Phosphorus Detection (NPD), Flame Ionization Detection (FID), and Mass Spectrometry (MS).
While direct GC analysis is feasible, the polarity of some aniline compounds can pose chromatographic challenges.[2] To enhance volatility and improve peak shape, a derivatization step is often employed.[2] This note will cover both direct and derivatization-based approaches.
Data Presentation: Quantitative Method Performance
The following tables summarize quantitative data for the analysis of various aniline compounds using different GC methods, facilitating a straightforward comparison of their performance.
Table 1: Method Detection Limits (MDLs) for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [1]
| Compound | CAS No. | MDL (µg/L) in Water |
| Aniline | 62-53-3 | 2.3 |
| 2-Chloroaniline | 95-51-2 | 1.4 |
| 3-Chloroaniline | 108-42-9 | 1.8 |
| 4-Chloroaniline | 106-47-8 | 0.66 |
| 3,4-Dichloroaniline | 95-76-1 | 1.1 |
| 2-Nitroaniline | 88-74-4 | 2.3 |
| 3-Nitroaniline | 99-09-2 | 1.2 |
| 4-Nitroaniline | 100-01-6 | 1.4 |
| 2,4,6-Trichloroaniline | 634-93-5 | 1.2 |
Table 2: Linearity Ranges for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [1]
| Compound | Linearity Range (µg/L) in Water |
| Aniline | 40 - 800 |
| 4-Chloroaniline | 40 - 400 |
| Other Listed Anilines | 3 x MDL to 300 x MDL |
Table 3: GC-MS Method Performance for Aniline in Human Serum
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 25.0 mg/L | [3][4] |
| Detection Limit | 0.1 mg/L | [3][4] |
| Within-Run Precision (at 5 mg/L) | 3.61% - 3.8% | [3][4] |
| Between-Run Precision (at 5 mg/L) | 5.8% - 5.92% | [3][4] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the GC analysis of aniline derivatives and the logical relationships influencing the separation process.
Caption: General experimental workflow for the GC analysis of aniline derivatives.
Caption: Factors influencing the separation of aniline derivatives in gas chromatography.
Experimental Protocols
Protocol 1: Determination of Aniline Derivatives in Aqueous Samples by GC-NPD (Based on EPA Method 8131)[1][5]
1. Scope and Application: This method is designed for the determination of various aniline compounds in aqueous samples.[1]
2. Reagents and Standards:
-
Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).[1]
-
Reagents: Sodium hydroxide (1.0 M), Sulfuric acid (concentrated), Anhydrous sodium sulfate.[1]
-
Stock Standard Solutions (1000 mg/L): Prepared by accurately weighing approximately 0.0100 g of pure aniline compounds and dissolving in a suitable solvent. Commercially certified solutions are also acceptable.[1]
3. Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[2]
-
Extract the sample twice with methylene chloride using a separatory funnel.
-
Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.[1]
-
Concentrate the extract to a final volume of 1 mL.[1]
-
For analysis by NPD, the extraction solvent must be exchanged into toluene.[5]
4. GC-NPD Conditions:
-
Column: A suitable capillary column for the separation of aniline derivatives (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium.[1]
-
Injector Temperature: 250 °C.[1]
-
Detector Temperature: 300 °C.[1]
-
Injection: 1 µL, splitless.[1]
-
Temperature Program: Optimize to achieve baseline separation of the target analytes.
Protocol 2: Quantification of Aniline in Human Serum by GC-MS with Derivatization[1][3][4][6]
1. Scope and Application: This method is for the quantification of aniline in human serum.[1]
2. Reagents and Standards:
-
Solvents: Chloroform, Ethyl acetate.[1]
-
Reagents: Sodium hydroxide, 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent).[1]
-
Internal Standard: N-methylaniline.[1]
-
Stock and Calibration Standards: Prepare in a suitable solvent.[1]
3. Sample Preparation and Derivatization:
-
To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.[1]
-
Extract the aniline and internal standard with chloroform.[1][3][6]
-
Evaporate the chloroform extract to dryness.[1]
-
Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[1][6]
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[1][6]
4. GC-MS Conditions:
-
Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5) is suitable.[1]
-
Carrier Gas: Helium.
-
Injector Temperature: 280 °C.[7]
-
Ion Source Temperature: 230 °C.[7]
-
Quadrupole Temperature: 150 °C.[7]
-
Injection: 1 µL, splitless.[7]
-
Temperature Program: Initial temperature at 35 °C for 2 min, increase to 150 °C at 15 °C/min and hold for 5 min, then increase to 190 °C at 3 °C/min and hold for 2.0 min.[7]
-
Data Acquisition: Full scan mode.[7]
5. Data Analysis: Qualitative identification is achieved by comparing retention times and mass spectra of sample peaks with those of authentic standards. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against its concentration. The analyte concentration in the sample is then determined from this curve.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. epa.gov [epa.gov]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
safe handling and storage procedures for 4-bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-bromo-2,6-dichloroaniline (CAS No: 697-88-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.
Overview and Hazard Summary
This compound is a tri-substituted aniline derivative used in chemical synthesis. It is a solid, crystalline substance, typically light brown in appearance.[1] This compound is classified as hazardous and requires careful handling.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 697-88-1 | [2][3] |
| Molecular Formula | C₆H₄BrCl₂N | [2][4] |
| Molecular Weight | 240.91 g/mol | [4] |
| Appearance | Light brown solid crystalline | [1] |
| Melting Point | 85 - 88 °C (185 - 190.4 °F) | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No information available |
Table 2: GHS Hazard Classification and Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3, 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | 3, 4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 1, 2A | H318/H319: Causes serious eye damage/irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |
(Note: Hazard category may vary slightly between suppliers.[2])
Experimental Protocols: Safe Handling and Storage
3.1. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Clothing: A lab coat or chemical-resistant apron. For larger quantities, consider a chemical-resistant suit.
-
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 particulate filter is recommended.
3.2. Engineering Controls
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is required for all weighing and transfer operations to minimize inhalation exposure.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][5]
3.3. Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure all necessary PPE is worn and emergency equipment is accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable weighing paper or in a tared, sealed container to prevent contamination of balances.
-
Use spatulas and other equipment dedicated to this chemical or thoroughly cleaned before and after use.
-
Avoid creating dust.
-
-
Post-Handling:
3.4. Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.[1][3]
-
Location: Store in a cool, dry, and well-ventilated area.[3][5] The storage area should be locked or accessible only to authorized personnel.
-
Atmosphere: Some sources indicate the material is sensitive to air, light, and moisture.[5] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6]
3.5. Spill and Waste Disposal Protocol
-
Spills:
-
Evacuate the area.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Do not let the product enter drains.
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
All waste materials should be placed in a clearly labeled, sealed container and disposed of through an approved hazardous waste disposal plant.[1]
-
Visual Diagrams
The following diagrams illustrate key safety workflows and chemical incompatibilities.
Caption: Workflow for safe handling of this compound.
Caption: Chemical incompatibilities of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-dichloroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromo-2,6-dichloroaniline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. Over-bromination is a common issue, leading to the formation of undesired polybrominated species.[1][2][3] To mitigate this, it is crucial to control the reaction temperature, keeping it between 0°C and ambient temperature.[1] Another potential cause is incomplete reaction. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to ensure the starting material is fully consumed.[4] The choice of brominating agent and reaction solvent can also significantly impact the yield.
Issue 2: Formation of Colored Impurities
-
Question: The final product is colored, indicating the presence of impurities. What causes this and how can I obtain a pure, white product?
-
Answer: The formation of colored by-products is often due to oxidation of the aniline starting material or the product.[2] Ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen) can help minimize oxidation. Purification of the crude product is essential. Recrystallization from a suitable solvent, such as ethanol or heptane, or purification by column chromatography can be effective in removing colored impurities.[1][4] A second steam distillation can also be employed for purification if the product is colored.[2][3]
Issue 3: Reaction Stalls or Proceeds Slowly
-
Question: The reaction is not proceeding to completion, or the reaction rate is very slow. What can I do to drive the reaction forward?
-
Answer: A stalled or slow reaction can be due to several factors. In chlorination steps, the presence of a bicarbonate/water buffer has been shown to significantly accelerate the reaction rate.[1][5] For bromination reactions, ensuring efficient agitation is important, especially as the product may precipitate and form a thick slurry.[1] The activity of catalysts, if used, should also be checked. For instance, metal halide catalysts like AlCl₃ or FeCl₃ should be anhydrous, as water can deactivate them.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 2,6-dichloroaniline.[4] Other reported methods utilize p-nitroaniline or a multi-step synthesis starting from aniline where the amino group is first protected.[4][6]
Q2: Which brominating agent is most suitable for this synthesis?
A2: Several brominating agents can be used. N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride is one option.[4] Direct bromination with pure bromine under photolytic conditions is another method.[4] The choice of agent can affect selectivity and reaction conditions.
Q3: How can I avoid over-bromination?
A3: To prevent the formation of polybrominated by-products, it is critical to control the reaction temperature. Maintaining the temperature between the freezing point of the reaction mixture and 40°C, and preferably between 0°C and ambient temperature, is recommended.[1][5] Careful control over the stoichiometry of the brominating agent is also essential.
Q4: What is the role of a buffer in the chlorination step?
A4: The addition of an alkali metal bicarbonate, such as sodium bicarbonate, in an aqueous alkanoic acid solvent system can significantly accelerate the rate of chlorination.[1][5] The bicarbonate acts as a buffer, maintaining the pH of the reaction mixture.[5]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by several methods. Column chromatography using a solvent system like petroleum ether and ethyl acetate is effective.[4] Recrystallization from solvents such as ethanol or heptane can also yield a pure product.[1][2][3] For colored products, steam distillation is another viable purification technique.[2][3]
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Brominating Agent/Method | Solvent | Reaction Temperature | Reaction Time | Yield | Reference |
| 2,6-dichloroaniline | N-Bromosuccinimide (NBS) / Benzoyl Peroxide (BPO) | Carbon Tetrachloride | 60°C | 7 hours | Not specified | [4] |
| 2,6-dichloroaniline | Pure Bromine / Photobromination | Not specified | Not specified | Not specified | Not specified | [4] |
| 4-bromoanilide | Chlorine (for chlorination) | Acetic Acid / Water | < 30°C | Not specified | High | [5] |
| p-nitroaniline | Chlorine (for chlorination) | 15% Hydrochloric Acid | 70°C | 120 minutes | Not specified | [4] |
Experimental Protocols
Method 1: Bromination of 2,6-dichloroaniline using NBS
-
Reaction Setup: In a round-bottom flask, add 2,6-dichloroaniline, 30 mL of carbon tetrachloride, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide (BPO).[4]
-
Reaction: Heat the reaction mixture to 60°C and maintain for 7 hours.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (10:1) to obtain the final product.[4]
Method 2: Photobromination of 2,6-dichloroaniline
-
Reaction Setup: Add 2,6-dichloroaniline to a reaction kettle equipped with a light source.[4]
-
Reaction: Under illumination, add pure bromine dropwise. Control the reaction temperature and rate of addition.[4]
-
Isolation: After the reaction is complete, the product is isolated through crystallization, filtration, centrifugation, and drying.[4]
Visualizations
References
- 1. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Bromo-2,6-dichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-bromo-2,6-dichloroaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Add more solvent in small portions until the product dissolves.- Select a more suitable solvent or a solvent mixture. Ethanol or heptane have been reported as suitable solvents.[1] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- High level of impurities. | - Lower the temperature of the solvent before dissolving the product.- Add a small amount of a solvent in which the product is more soluble.- Perform a preliminary purification step like column chromatography. |
| No crystals form upon cooling. | - Solution is not saturated.- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Low recovery of pure product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus (funnel and receiving flask).- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can adsorb the desired product as well.[2] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - Incorrect mobile phase composition.- Column overloading.- Channeling in the stationary phase. | - Optimize the mobile phase. A common starting point is a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v).[3]- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly. |
| Product elutes too quickly (low Rf). | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., petroleum ether). |
| Product elutes too slowly or not at all (high Rf). | - Mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Tailing of the product peak. | - Strong interaction between the basic aniline and the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize active sites on the silica gel. |
| Cracks or bubbles in the column bed. | - Improper packing.- Letting the column run dry. | - Repack the column carefully.- Always maintain the solvent level above the top of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,6-dichloroaniline, over-brominated byproducts like dibromo-2,6-dichloroaniline, and other isomers formed during the synthesis.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on literature, ethanol and heptane are effective solvents for the recrystallization of similar compounds.[1][2] A solvent screen is always recommended to find the optimal conditions for your specific crude material.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and visualize the spots under UV light or by using a staining agent to identify the fractions containing the pure product.
Q4: My purified product has a low melting point compared to the literature value (83-87 °C). What could be the reason?
A4: A depressed and broad melting point range is a strong indication of the presence of impurities.[4] Further purification by another recrystallization or column chromatography may be necessary.
Q5: Can I use other purification techniques besides recrystallization and column chromatography?
A5: While recrystallization and column chromatography are the most common and effective methods, other techniques like preparative HPLC could be employed for achieving very high purity, although it is generally more expensive and time-consuming for large quantities.
Data Presentation
| Purification Technique | Principle | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >98% | 50-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, may not be effective for impurities with similar solubility. |
| Column Chromatography | Differential adsorption of components of a mixture onto a solid stationary phase. | >99% | 40-80% | High resolving power, can separate complex mixtures and isomers. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl the flask, and then heat the solution back to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
Analysis: Determine the melting point and weigh the final product to calculate the percent yield.
Protocol 2: Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel with the chosen mobile phase (e.g., petroleum ether:ethyl acetate 10:1 v/v) to form a slurry.[3]
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing of the silica gel. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the purified product under vacuum and determine its melting point and yield.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Bromination of 2,6-Dichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,6-dichloroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the bromination of 2,6-dichloroaniline?
The primary and desired product of the selective bromination of 2,6-dichloroaniline is 4-bromo-2,6-dichloroaniline. The amino group (-NH₂) of the aniline is an activating, ortho-, para- director. Since the ortho positions (carbons 2 and 6) are already substituted with chloro groups, the electrophilic substitution with bromine occurs at the para position (carbon 4).
Q2: What are the most common side reactions observed during the bromination of 2,6-dichloroaniline?
The most prevalent side reaction is over-bromination, which can lead to the formation of di- and tri-brominated products if the reaction is not carefully controlled.[1][2] Due to the strong activating nature of the amino group, the aromatic ring is highly susceptible to further electrophilic attack.[1] Another potential, though less common, side reaction is the formation of colored impurities due to oxidation of the aniline derivative.
Q3: How can I minimize the formation of over-brominated side products?
Controlling the reaction stoichiometry and conditions is crucial. Here are several strategies:
-
Controlling Stoichiometry: Use of a slight molar excess of 2,6-dichloroaniline relative to the brominating agent can help to minimize the polysubstitution.
-
Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective brominating agent for activated systems like anilines.[3]
-
Temperature Control: Maintaining a low reaction temperature, typically between 0°C and ambient temperature, is critical to prevent over-bromination.[2]
-
Slow Addition of Reagent: The dropwise or portion-wise addition of the brominating agent to the solution of 2,6-dichloroaniline helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.
-
Amino Group Protection: For highly sensitive substrates or to ensure high selectivity, the amino group can be protected as an acetanilide. The acetamido group is less activating than the amino group, which allows for more controlled bromination. The protecting group can be subsequently removed by hydrolysis.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to favor mono-bromination. - Ensure efficient extraction and careful purification (e.g., column chromatography or recrystallization). |
| Presence of significant amounts of di- or tri-brominated impurities | - Reaction temperature is too high. - Rapid addition of the brominating agent. - Excess of the brominating agent. | - Maintain a lower reaction temperature (e.g., 0-5°C). - Add the brominating agent slowly and dropwise with vigorous stirring. - Use a precise stoichiometry of the brominating agent or a slight excess of the aniline. |
| Formation of a dark-colored reaction mixture or tar-like substances | - Oxidation of the aniline starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, colorless 2,6-dichloroaniline. - Consider protecting the amino group as an acetanilide, which is less susceptible to oxidation.[1] |
| Inconsistent regioselectivity (formation of other bromo-isomers) | - Reaction conditions favoring alternative mechanisms (e.g., radical substitution). | - For electrophilic aromatic substitution, ensure the use of appropriate polar solvents and catalysts if necessary. - If using a radical initiator like benzoyl peroxide (BPO) with NBS, be aware that this promotes a free-radical mechanism which may alter regioselectivity.[3] |
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound. Please note that yields can vary based on the specific experimental setup and purification methods.
| Brominating Agent | Solvent | Initiator/Catalyst | Temperature | Reaction Time | Reported Yield | Reference |
| Pure Bromine | Not Specified | Light | Controlled | Not Specified | Not Specified | [3] |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Benzoyl Peroxide (BPO) | 60°C | 7 hours | Not explicitly stated for yield, but product was isolated | [3] |
| Bromine Chloride (BrCl) | Acetic Acid | None | < 20°C | Not Specified | High (in the context of a multi-step process) | [2] |
Experimental Protocols
Method 1: Bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO) [3]
This protocol describes a free-radical bromination approach.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloroaniline in carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 7 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to obtain this compound.
Method 2: Bromination using Bromine Chloride (in-situ generation) [2]
This protocol is often part of a multi-step synthesis where the aniline is first protected.
-
Protection (Acetylation): React 2,6-dichloroaniline with acetic anhydride in acetic acid to form N-(2,6-dichlorophenyl)acetamide.
-
Reaction Setup: In a suitable reaction vessel, dissolve the N-(2,6-dichlorophenyl)acetamide in acetic acid.
-
Bromination: Cool the solution to below 20°C. Add elemental bromine (e.g., 0.5 equivalents) dropwise.
-
In-situ Generation of BrCl: Following the initial bromination, introduce chlorine gas (e.g., 0.5 equivalents). The chlorine reacts with the hydrogen bromide formed in the first step to generate bromine chloride (BrCl), which completes the bromination at the para-position.
-
Hydrolysis: After the bromination is complete, the acetamido group is hydrolyzed back to the amino group using acidic or basic conditions to yield this compound.
-
Purification: The final product is purified by standard methods such as recrystallization or column chromatography.
Visualizations
References
Technical Support Center: 4-Bromo-2,6-dichloroaniline in Organic Synthesis
Welcome to the technical support center for 4-bromo-2,6-dichloroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions, with a particular focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data is not extensively published, this compound, a halogenated aniline, is generally expected to be sparingly soluble in water and soluble in a range of common organic solvents.[1] The presence of three halogen atoms on the aromatic ring contributes to its nonpolar character, favoring solubility in nonpolar solvents. The amine group provides some capacity for hydrogen bonding, allowing for moderate solubility in polar aprotic and protic solvents.[1]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent at room temperature. What should I do?
A2: This is a common issue. Several strategies can be employed to improve solubility. These include heating the reaction mixture, using a co-solvent to increase the polarity range of the solvent system, or sonicating the mixture to break up solid aggregates. For specific guidance, refer to the Troubleshooting Guide below.
Q3: Can the choice of base in a cross-coupling reaction affect the solubility of this compound?
A3: While the base itself may not directly solubilize this compound, the choice of base can influence the overall homogeneity of the reaction mixture. Some inorganic bases are poorly soluble in organic solvents, which can lead to a heterogeneous mixture and potentially hinder the reaction. Using a soluble organic base or ensuring vigorous stirring can help mitigate this.
Q4: Are there any recommended solvent systems for Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate?
A4: Common solvent systems for these cross-coupling reactions include toluene, 1,4-dioxane, and THF, often with the addition of water as a co-solvent, particularly for Suzuki-Miyaura couplings.[2] The optimal solvent will depend on the specific reaction conditions and the other coupling partner. Experimenting with different solvents or solvent mixtures is often necessary.
Troubleshooting Guide: Overcoming Solubility Issues
Poor solubility of this compound can lead to low reaction yields and reproducibility issues. This guide provides a systematic approach to troubleshoot and resolve these challenges.
Initial Assessment
Before modifying your reaction protocol, confirm the following:
-
Purity of this compound: Impurities can sometimes affect solubility.
-
Anhydrous solvents and inert atmosphere: For many coupling reactions, moisture and oxygen can lead to side reactions and catalyst deactivation, which might be misinterpreted as a solubility problem.
Solubility Enhancement Strategies
The following table summarizes strategies to improve the solubility of this compound in your reaction.
| Strategy | Description | Considerations |
| Temperature Increase | Gently heating the reaction mixture can significantly increase the solubility of the starting material. | Monitor for potential decomposition of reactants or products at elevated temperatures. |
| Solvent Screening | Test the solubility of this compound in a range of solvents with varying polarities. | The chosen solvent must be compatible with the reaction conditions (e.g., stable to the base and catalyst). |
| Use of Co-solvents | Adding a small amount of a co-solvent can modify the overall polarity of the reaction medium and improve solubility. For example, adding DMF or NMP to a less polar solvent like toluene. | Ensure the co-solvent does not interfere with the reaction chemistry. |
| Sonication | Ultrasonic agitation can help to break down solid particles and promote dissolution. | This is often useful during the initial setup of the reaction. |
| Change in Reaction Concentration | Running the reaction at a higher dilution may help to keep all components in solution. | This may lead to slower reaction rates. |
Qualitative Solubility Data
The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents based on the general behavior of halogenated anilines.[1]
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane | Soluble | Favorable interactions with the nonpolar aromatic ring and halogens.[1] |
| Polar Aprotic | THF, 1,4-Dioxane, DMF, Acetonitrile | Soluble to Moderately Soluble | Dipole-dipole interactions with the polar C-N and C-X bonds. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds, but the large hydrophobic portion may limit high solubility.[1] |
| Aqueous | Water | Insoluble | The large, nonpolar structure dominates over the hydrophilic amine group.[1] |
Experimental Protocols
Below are detailed methodologies for common reactions involving this compound, with specific notes on addressing solubility.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system (e.g., 1,4-dioxane/water).
-
Troubleshooting Solubility: If the starting material does not fully dissolve at room temperature, the mixture can be gently heated (e.g., to 50-60 °C) with stirring until a homogeneous solution is obtained before proceeding to the reaction temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the this compound and the solvent (e.g., toluene).
-
Troubleshooting Solubility: If solubility is an issue, consider using a more polar aprotic solvent such as 1,4-dioxane or THF, or a co-solvent mixture. Gentle warming can also be applied.
-
Add the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress.
-
After completion, cool the mixture to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visual Troubleshooting and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows for addressing solubility issues.
References
Technical Support Center: Optimizing Palladium Catalysis for 4-bromo-2,6-dichloroaniline Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-2,6-dichloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful optimization of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in a palladium-catalyzed cross-coupling reaction of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds. Therefore, under standard conditions, selective functionalization is expected to occur at the 4-position (bromine) while leaving the 2- and 6-positions (chlorine) intact.
Q2: My Suzuki-Miyaura coupling reaction is not working or giving a low yield. What are the first things I should check?
A2: When a Suzuki-Miyaura coupling fails or provides a low yield with this compound, several factors should be systematically investigated:
-
Catalyst and Ligand: The choice of ligand is critical. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the reaction. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of good quality and handled under an inert atmosphere.
-
Base: The strength and solubility of the base are crucial. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. Ensure the base is finely powdered and dry.
-
Solvent: The solvent system can significantly impact the reaction. A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. Ensure your solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.
-
Temperature: Due to the steric hindrance and the electron-withdrawing nature of the chlorine atoms, higher reaction temperatures (e.g., 80-110 °C) may be required to drive the reaction to completion.
Q3: I am observing significant dehalogenation (loss of bromine) as a side product in my coupling reaction. How can I minimize this?
A3: Dehalogenation is a common side reaction, particularly with electron-rich phosphine ligands and strong bases. To mitigate this:
-
Ligand Choice: While bulky, electron-rich ligands are often necessary, an overly electron-rich ligand can sometimes promote dehalogenation. It may be beneficial to screen a few different Buchwald-type ligands to find the optimal balance.
-
Base: Using a slightly weaker base or ensuring the stoichiometry of the base is not excessively high can sometimes reduce dehalogenation.
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize side reactions.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions, which can lead to degradation.
Q4: Can I perform a second coupling reaction at the chloro positions after functionalizing the bromo position?
A4: Yes, this is a potential synthetic strategy. However, the C-Cl bonds are significantly less reactive and require more forcing conditions to activate. This typically involves using a more active catalyst system, such as one with a highly specialized N-heterocyclic carbene (NHC) ligand or a very bulky and electron-rich phosphine ligand, often at higher temperatures and with a stronger base.
Troubleshooting Guides
Low to No Product Yield
If you are experiencing low or no yield in your coupling reaction, follow this troubleshooting workflow:
Technical Support Center: Managing 4-bromo-2,6-dichloroaniline
Frequently Asked Questions (FAQs)
Q1: Is 4-bromo-2,6-dichloroaniline sensitive to moisture?
While there is no specific data confirming the hygroscopicity of this compound, anilines, in general, can be sensitive to atmospheric moisture.[1] The amine group can form hydrogen bonds with water, potentially leading to clumping, degradation, or interference in moisture-sensitive reactions. Therefore, it is recommended to handle this compound as a moisture-sensitive compound.
Q2: What are the visible signs of moisture exposure in this compound?
Exposure to moisture may lead to a change in the physical appearance of the solid, such as clumping or discoloration. Anilines can darken over time due to oxidation, a process that can be accelerated by the presence of moisture.[1]
Q3: How should I store this compound to prevent moisture absorption?
To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light.[1][2][3] For long-term storage or for use in highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, is recommended.[1] A desiccator can also be used to provide a dry storage environment.
Q4: My container of this compound was left open. Can I still use it?
If the compound has been exposed to the atmosphere, it may have absorbed moisture. The suitability for use will depend on the specific requirements of your experiment. For reactions sensitive to water, it is advisable to dry the compound before use. For less sensitive applications, you may be able to use it as is, but be aware of potential impacts on yield and purity.
Q5: How can moisture affect my reactions involving this compound?
In moisture-sensitive reactions, such as those involving organometallic reagents or certain coupling reactions, the presence of water can lead to side reactions, reduced yields, and the formation of impurities. Water can react with catalysts, reagents, or the starting material itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields | Variable moisture content in this compound. | Dry the compound before use using a vacuum oven at a low temperature or by azeotropic distillation with an appropriate solvent. Ensure all solvents and reagents are anhydrous. |
| Formation of unknown byproducts | Degradation of this compound due to moisture. | Use a fresh, properly stored batch of the compound. Purify the existing material if necessary. |
| Compound appears clumped or discolored | Absorption of atmospheric moisture and potential oxidation. | Dry the compound thoroughly. If discoloration is significant, consider purification by recrystallization or chromatography. |
| Difficulty in achieving complete dissolution | Presence of moisture altering the compound's properties. | Ensure the solvent is anhydrous. If the compound is known to be soluble, moisture may be the issue. |
Experimental Protocols
Protocol 1: Drying of this compound
Objective: To remove absorbed moisture from this compound before use in a moisture-sensitive reaction.
Methodology:
-
Preparation: Place a thin layer of this compound in a clean, dry round-bottom flask or on a watch glass.
-
Drying:
-
Vacuum Oven Method: Place the sample in a vacuum oven at a temperature below its melting point (83-87 °C) under a high vacuum for several hours. Allow the oven to cool to room temperature under vacuum before removing the sample.
-
Azeotropic Distillation: For larger quantities, dissolve the compound in a suitable solvent that forms an azeotrope with water (e.g., toluene). Distill off the azeotrope using a Dean-Stark apparatus. Remove the remaining solvent under reduced pressure.
-
-
Storage: Once dried, immediately transfer the compound to a desiccator or a glovebox with an inert atmosphere to prevent re-absorption of moisture.
Protocol 2: Handling and Dispensing of this compound
Objective: To weigh and transfer this compound for a reaction without exposing it to the atmosphere.
Methodology:
-
Inert Atmosphere (Glovebox):
-
Move the sealed container of this compound, a spatula, a weighing boat, and the reaction vessel into the antechamber of a glovebox.
-
Evacuate and refill the antechamber with an inert gas (e.g., nitrogen or argon) for the recommended number of cycles.
-
Transfer the items into the main chamber.
-
Inside the glovebox, open the container and weigh the desired amount of the compound.
-
Transfer the weighed solid to the reaction vessel and seal it before removing it from the glovebox.
-
-
Inert Atmosphere (Schlenk Line):
-
Connect the flask containing this compound and the reaction flask to a Schlenk line.
-
Evacuate and backfill both flasks with an inert gas three times.
-
Under a positive pressure of the inert gas, quickly open both flasks and transfer the solid.
-
Data Presentation
As no specific quantitative data on the moisture sensitivity of this compound was found, the following table is provided as a template for users to record their own observations.
| Parameter | Fresh Sample | Sample After 24h Exposure to 50% RH | Sample After 24h Exposure to 75% RH |
| Appearance | Crystalline solid | ||
| Weight Change (%) | 0% | ||
| Purity (by HPLC/GC) | >98% | ||
| Melting Point (°C) | 83-87 °C |
Visualizations
Caption: Workflow for handling potentially moisture-sensitive this compound.
References
preventing over-bromination in aniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of aniline. The following information is intended to help prevent over-bromination and achieve desired product selectivity.
Frequently Asked Questions (FAQs)
Q1: Why does the bromination of aniline often lead to over-bromination?
The bromination of aniline is a rapid electrophilic aromatic substitution reaction. The amino (-NH2) group is a strong activating group, donating electron density to the benzene ring, which makes it highly reactive towards electrophiles like bromine.[1][2] This high reactivity leads to a rapid reaction rate and polysubstitution, yielding 2,4,6-tribromoaniline as the major product, often as a white precipitate, especially when using bromine water at room temperature.[1][2][3][4] The reaction is highly exothermic and can be difficult to control.[1]
Q2: How can I achieve selective mono-bromination of aniline?
To achieve selective mono-bromination, the potent activating effect of the amino group must be moderated. The most common and effective strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH3) through acetylation.[1][2][5] This is typically done by reacting aniline with acetic anhydride.[1][6] The resulting acetanilide has a less activating substituent because the lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available to the aromatic ring.[5][7] This allows for controlled mono-bromination, which occurs primarily at the para-position due to steric hindrance at the ortho-positions.[1][5][8] The acetyl group can then be removed by hydrolysis to yield the mono-brominated aniline.[1][6]
Q3: Can I control the reaction by simply changing the solvent or lowering the temperature?
While using a non-polar solvent like carbon disulfide (CS2) and lowering the reaction temperature can reduce the reaction rate, these measures are often insufficient to prevent polybromination of the highly activated aniline ring.[1][5][9] Even with these adjustments, the formation of 2,4,6-tribromoaniline is common.[5][10] The most reliable method for achieving mono-bromination remains the protection of the amino group.[1]
Q4: Are there alternative brominating agents that offer better control?
Yes, milder and more selective brominating agents can be used. N-Bromosuccinimide (NBS) is a common alternative to molecular bromine.[1] Other methods include the in-situ generation of bromine from potassium bromide (KBr) and an oxidant like hydrogen peroxide (H2O2), or using copper(II) bromide, which can offer better control over the reaction.[1][11]
Q5: What is the purpose of washing the crude product with sodium thiosulfate or sodium bisulfite?
If the final product appears discolored (yellow or brown), it is likely due to the presence of residual, unreacted bromine. Washing the crude product with a solution of sodium thiosulfate or sodium bisulfite during the workup procedure will neutralize and remove this excess bromine, leading to a purer final product.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Immediate formation of a thick white precipitate upon bromine addition. | The aniline ring is highly activated, leading to rapid, uncontrolled tribromination. | This is the expected outcome for the direct bromination of aniline. To achieve mono-bromination, the amino group must first be protected by acetylation to form acetanilide before proceeding with bromination.[1] |
| Low yield of the desired mono-brominated product, with significant starting material remaining. | - Insufficient amount of brominating agent was used.- The reaction was not allowed to proceed to completion. | - Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but this should be added cautiously to avoid over-bromination.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Allow for a sufficient reaction time after the addition of the brominating agent is complete.[1] |
| The final product is discolored (yellow or brown) after workup. | Presence of residual bromine. | During the workup, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to neutralize and remove any unreacted bromine. This should be followed by washing with water to remove any inorganic salts.[1] |
| Formation of a mixture of ortho and para isomers in the bromination of acetanilide. | While the para product is major due to steric hindrance, some ortho-isomer can form. | The para-bromoacetanilide is typically less soluble than the ortho isomer and can be purified by recrystallization, often from an ethanol/water mixture.[12][13] |
Experimental Protocols
Protocol 1: Uncontrolled Bromination of Aniline to Synthesize 2,4,6-Tribromoaniline
This protocol demonstrates the rapid, uncontrolled bromination of aniline.
Materials:
-
Aniline
-
Bromine water or Bromine in a suitable solvent (e.g., acetic acid)[4][14]
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
Dissolve a known quantity of aniline in dilute hydrochloric acid or acetic acid and dilute with water.[15]
-
Slowly add bromine water or a solution of bromine in acetic acid to the aniline solution with constant stirring at room temperature.[4][14]
-
A grayish-white precipitate of 2,4,6-tribromoaniline will form immediately.[15]
-
Continue adding the bromine solution until the yellowish-orange color of bromine persists, indicating the reaction is complete.[2]
-
Filter the reaction mixture and wash the precipitate thoroughly with cold water to remove excess bromine and acid.[1]
-
Recrystallize the crude 2,4,6-tribromoaniline from ethanol, using a small amount of activated charcoal to decolorize if necessary, to obtain colorless crystals.[15]
Protocol 2: Controlled Mono-bromination of Aniline via Acetanilide Intermediate
This three-step protocol is the standard method for achieving selective para-monobromination of aniline.[12]
Step 1: Protection of Aniline (Synthesis of Acetanilide)
-
In a fume hood, add aniline to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride dropwise with stirring.[12] The reaction is exothermic.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.[12]
-
Pour the warm mixture into ice-cold water to precipitate the acetanilide.[1][12]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1][12]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid in an Erlenmeyer flask and cool the solution in an ice bath.[1]
-
Prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring while maintaining a low temperature.[1]
-
After the addition is complete, allow the mixture to stir at room temperature for a period to complete the reaction.[1]
-
Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.[1]
-
Collect the crude product by vacuum filtration, wash with cold water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine.[12]
-
Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.[12]
Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)
-
Place the purified p-bromoacetanilide in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).[12]
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved. Monitor the reaction by TLC until hydrolysis is complete.[1][12]
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic. This will precipitate the p-bromoaniline.[1][12]
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.[12]
Visualizations
Caption: Controlled monobromination of aniline workflow.
Caption: Troubleshooting workflow for aniline bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE [vedantu.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. 2,4,6-Tribromoaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. homework.study.com [homework.study.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. chempedia.in [chempedia.in]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Halogenated Anilines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing halogenated anilines by High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how do I know if I have it?
In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a drawn-out or "tailing" right side.[1] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2][3]
You can quantify peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 suggests significant tailing.[2][4]
Q2: I'm seeing peak tailing for my halogenated aniline compounds. What are the most likely causes?
Peak tailing for halogenated anilines, which are basic compounds, often stems from a few key issues:
-
Secondary Interactions with the Stationary Phase: This is the most common cause.[5] Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic aniline molecules through hydrogen bonding or ionic interactions.[6][7] These secondary interactions cause some analyte molecules to be retained longer than the main peak, resulting in a tail.[8]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the halogenated anilines and the silanol groups on the column.[9][10] If the pH is not optimized, it can lead to strong interactions and peak tailing.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape for all analytes.[11][12]
-
Metal Contamination: Trace metal impurities in the silica matrix of the column or from stainless-steel components in the HPLC system can chelate with analytes, causing peak tailing.[8][13][14]
Troubleshooting Guides
Guide 1: Addressing Secondary Silanol Interactions
Secondary interactions with residual silanol groups are a primary cause of peak tailing for basic compounds like halogenated anilines.[15][16]
Symptoms:
-
Peak tailing is observed primarily for the basic halogenated aniline analytes, while neutral compounds in the same run may have good peak shape.
-
The issue is persistent across multiple injections.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic aniline molecules.[17][18] This is often the most effective first step.
-
Use a Mobile Phase Additive:
-
Competing Base: Add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase.[19][20] TEA will preferentially interact with the active silanol sites, effectively shielding them from the aniline analytes.
-
Buffer Salts: Incorporating a buffer, such as ammonium formate or ammonium acetate, can help control the mobile phase pH and increase its ionic strength, which can mask silanol interactions.[18][19]
-
-
Choose an Appropriate Column:
-
End-capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[5][21]
-
Modern Silica Columns: Newer, high-purity "Type B" silica columns have a lower metal content and fewer acidic silanol sites, resulting in significantly improved peak shape for basic compounds.[17][19]
-
Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with a polar-embedded group or polymeric phases, which are designed to minimize silanol interactions.[17][21]
-
Guide 2: Optimizing Mobile Phase Conditions
The mobile phase composition is a powerful tool for controlling peak shape.[10]
Symptoms:
-
All peaks in the chromatogram exhibit tailing.
-
Retention times are inconsistent.
-
The onset of peak tailing coincided with the preparation of a new batch of mobile phase.[4]
Solutions:
-
Verify Mobile Phase pH: Accurately measure and adjust the pH of the aqueous portion of your mobile phase. For halogenated anilines, a pH between 2.5 and 3.5 is often a good starting point.[22] Ensure the pH is stable by using an appropriate buffer.
-
Ensure Adequate Buffer Concentration: A buffer concentration that is too low may not effectively control the pH, leading to peak shape issues. A typical starting concentration is 10-25 mM.[2][18]
-
Check for Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[2][13] Whenever possible, dissolve the sample in the initial mobile phase.
Guide 3: Diagnosing and Resolving Column and System Issues
Physical problems with the column or HPLC system can also lead to peak tailing.[7]
Symptoms:
-
All peaks in the chromatogram are tailing, often accompanied by an increase in backpressure.[11]
-
The problem appeared suddenly.
-
Peak splitting or broadening is also observed.[12]
Solutions:
-
Check for a Blocked Frit or Guard Column: A partially blocked column inlet frit or a contaminated guard column can distort the sample flow path, causing tailing for all peaks.[4]
-
Inspect for Column Voids: A void at the head of the column can form due to pressure shocks or dissolution of the silica bed at high pH, leading to poor peak shape.[2] A new column is typically required if a void has formed.
-
Minimize Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[2][21] Use tubing with a narrow internal diameter and keep lengths as short as possible.
Quantitative Data Summary
The following table summarizes the expected qualitative effects of key parameters on the peak tailing of halogenated anilines. Finding specific quantitative data for these compounds is challenging as it is highly dependent on the exact analyte, column, and specific instrument conditions.
| Parameter | Change | Expected Effect on Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | Decrease (e.g., from pH 7 to pH 3) | Decrease | Protonates residual silanol groups, reducing secondary interactions with the basic aniline.[18] |
| Buffer Concentration | Increase (e.g., from 10 mM to 25 mM) | Decrease | Increases ionic strength and maintains a stable pH, which can mask silanol interactions.[2] |
| Column Type | Switch from Type A to Type B Silica | Decrease | Type B silica has higher purity, lower metal content, and fewer active silanol sites.[19] |
| Column End-capping | Use an End-capped Column | Decrease | End-capping chemically blocks the majority of residual silanol groups.[21] |
| Mobile Phase Additive | Add Triethylamine (TEA) | Decrease | TEA acts as a competing base, binding to active silanol sites and preventing analyte interaction.[19] |
| Sample Concentration | Decrease | Decrease | High sample concentrations can overload the column, leading to peak fronting or tailing.[2] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Initial Conditions: Prepare a mobile phase with a common starting point, for example, 50:50 Acetonitrile:Water with 0.1% Formic Acid (approx. pH 2.7).
-
Prepare a pH Range: Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0) using a suitable buffer like phosphate or acetate.
-
Equilibrate the System: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of the halogenated aniline.
-
Iterate and Analyze: Sequentially switch to each of the prepared mobile phases, ensuring the column is fully equilibrated before each injection.
-
Evaluate Results: Compare the chromatograms and calculate the Tailing Factor for the aniline peak at each pH. Plot the Tailing Factor vs. pH to identify the optimal pH for symmetrical peaks.
Protocol 2: Evaluating the Effect of a Mobile Phase Additive (TEA)
-
Establish a Baseline: Using the mobile phase that showed the best performance from Protocol 1 (or a standard method), run a sample of the halogenated aniline and record the chromatogram and Tailing Factor.
-
Prepare Additive-Containing Mobile Phase: Prepare a new batch of the same mobile phase, but add a low concentration of triethylamine (e.g., 0.1% v/v).
-
Equilibrate and Inject: Thoroughly flush and equilibrate the HPLC system and column with the TEA-containing mobile phase. Inject the same standard solution.
-
Compare and Conclude: Compare the peak shape and Tailing Factor with and without TEA. An improvement in peak symmetry indicates that secondary silanol interactions were a significant contributor to the tailing.
Visual Troubleshooting Guides
Below are diagrams illustrating the logical relationships in troubleshooting peak tailing.
Caption: A workflow for diagnosing the root cause of peak tailing.
Caption: Mechanism of silanol interaction and its mitigation by low pH.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. m.youtube.com [m.youtube.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. silcotek.com [silcotek.com]
- 15. youtube.com [youtube.com]
- 16. chromanik.co.jp [chromanik.co.jp]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. labcompare.com [labcompare.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Tailing question - Chromatography Forum [chromforum.org]
- 21. chromtech.com [chromtech.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Decomposition of 4-bromo-2,6-dichloroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the decomposition pathways of 4-bromo-2,6-dichloroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected major decomposition pathways for this compound?
A1: While specific studies on this compound are limited, based on data from analogous haloanilines, the primary decomposition pathways are expected to be microbial degradation, photodegradation, and, to a lesser extent, chemical degradation (e.g., hydrolysis under extreme pH conditions). Microbial degradation in soil and aquatic environments is often a key pathway for haloaromatic compounds. Photodegradation can occur in the presence of light, particularly with photocatalysts.
Q2: What are the likely initial steps in the microbial degradation of this compound?
A2: Based on studies of similar compounds like 3,4-dichloroaniline, the initial steps of microbial degradation are likely to involve reductive dehalogenation (removal of bromine or chlorine atoms) and/or dioxygenation of the aromatic ring. For instance, the degradation of 3,4-dichloroaniline has been shown to proceed via dechlorination to form 4-chloroaniline as an intermediate.[1] It is plausible that bacteria capable of degrading chloroanilines could also act on this compound, potentially leading to the formation of various mono- and di-halogenated aniline intermediates.
Q3: What intermediates and final products can be expected from the photodegradation of this compound?
A3: The photodegradation of chloroanilines, often facilitated by photocatalysts like titanium dioxide (TiO2), typically proceeds through the generation of reactive oxygen species (ROS) that attack the aromatic ring.[2][3] For this compound, this would likely lead to hydroxylated intermediates, followed by ring cleavage. Complete mineralization to carbon dioxide, water, ammonium, bromide, and chloride ions is the ultimate expected outcome under ideal photocatalytic conditions.[2]
Q4: Is this compound susceptible to hydrolysis?
A4: While forced degradation studies often include acidic and basic hydrolysis, anilines are generally stable to hydrolysis under typical environmental pH conditions.[4] Significant degradation through hydrolysis would likely only occur under extreme pH and temperature conditions, which are not typical for environmental decomposition.
Troubleshooting Guides
Problem 1: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium | The selected microbial culture may lack the specific enzymes required for the initial attack on this highly halogenated compound. Consider using a mixed microbial consortium from a site previously contaminated with halogenated aromatic compounds, as these communities are more likely to contain organisms with the necessary catabolic pathways. |
| Toxicity of the compound | High concentrations of this compound may be toxic to the microorganisms. Determine the minimum inhibitory concentration (MIC) and perform experiments at sub-lethal concentrations. |
| Lack of co-substrates | Some microorganisms require a primary carbon source (co-substrate) to support growth and induce the enzymes necessary for the degradation of recalcitrant compounds. Supplement the culture medium with a readily utilizable carbon source like glucose or succinate. |
| Suboptimal culture conditions | The pH, temperature, or oxygen levels may not be optimal for the degrading microorganisms. Optimize these parameters based on the requirements of the specific microbial culture being used. |
Problem 2: Inconsistent results in photodegradation experiments.
| Possible Cause | Troubleshooting Step |
| Photocatalyst deactivation | The surface of the photocatalyst (e.g., TiO2) can become fouled by reaction intermediates, reducing its activity. Ensure the catalyst is properly washed and regenerated between experiments. Consider testing different catalyst loadings to find the optimal concentration. |
| Fluctuations in light source intensity | The intensity of the UV lamp can decrease over time, leading to slower degradation rates. Monitor the lamp's output regularly and replace it when the intensity falls below a specified level. |
| Changes in solution pH | The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the target compound, influencing the degradation rate. Buffer the reaction solution or monitor and adjust the pH throughout the experiment. |
| Matrix effects | Other components in the sample matrix (e.g., natural organic matter in environmental samples) can compete for photons or reactive oxygen species, inhibiting the degradation of the target compound. Purify the sample or run appropriate matrix-matched controls. |
Quantitative Data
Due to the limited availability of specific quantitative data for the decomposition of this compound, the following table provides an example of how such data for a related compound, 2,6-dichloroaniline, could be presented. Researchers studying this compound can aim to generate similar datasets.
Table 1: Example Quantitative Data for the Photocatalytic Degradation of 2,6-dichloroaniline
| Parameter | Value | Conditions | Reference |
| Pseudo-first-order rate constant (k) | 0.015 min⁻¹ | Halloysite-TiO₂ photocatalyst, UV irradiation | [2] |
| Activation Energy (Ea) | 35.2 kJ/mol | Halloysite-TiO₂ photocatalyst, 303-323 K | [2] |
| Adsorption Equilibrium Constant (K) | 0.25 dm³/mg | Halloysite-TiO₂ photocatalyst | [2] |
| Complete Degradation Time | ~300 min | Halloysite-TiO₂ photocatalyst, UV irradiation | [2] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation Study
-
Prepare the Culture Medium: A basal salt medium appropriate for the selected microbial culture is prepared and sterilized.
-
Inoculation: The medium is inoculated with a pre-cultured microbial consortium or a pure strain.
-
Acclimation (Optional): To enhance degradation capability, the culture can be gradually acclimated to this compound by starting with a low concentration and incrementally increasing it over several transfers.
-
Degradation Experiment:
-
Add a stock solution of this compound in a suitable solvent (e.g., methanol) to the microbial culture to achieve the desired final concentration. Ensure the solvent concentration is not inhibitory to the microorganisms.
-
Set up abiotic controls (sterilized medium with the compound but no inoculum) and biotic controls (inoculated medium without the compound).
-
Incubate the cultures under controlled conditions (e.g., 25-30°C, 150 rpm shaking).
-
-
Sampling and Analysis:
-
Withdraw samples at regular time intervals.
-
Extract the samples with an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the concentration of this compound and potential metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: General Procedure for Photocatalytic Degradation Study
-
Prepare the Reaction Suspension:
-
Disperse a known amount of photocatalyst (e.g., TiO₂) in deionized water or a buffered solution.
-
Add a stock solution of this compound to achieve the desired initial concentration.
-
-
Establish Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the compound to adsorb onto the catalyst surface.
-
Photoreaction:
-
Irradiate the suspension with a UV lamp of a specific wavelength and intensity.
-
Maintain a constant temperature using a cooling system.
-
Continuously stir the suspension to ensure homogeneity.
-
-
Sampling and Analysis:
-
Collect aliquots at different time points.
-
Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst.
-
Analyze the filtrate for the concentration of this compound and its degradation products using HPLC or another suitable analytical technique.
-
Visualizations
Caption: Hypothetical microbial degradation pathway for this compound.
Caption: General experimental workflow for a photodegradation study.
References
Technical Support Center: Synthesis of 4-Bromo-2,6-dichloroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of 4-bromo-2,6-dichloroaniline.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges, from controlling the reaction's selectivity to ensuring product purity. This guide addresses common issues encountered during the electrophilic bromination of 2,6-dichloroaniline.
Table 1: Common Issues and Solutions in the Synthesis of this compound
| Issue ID | Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| 01 | Low Yield of Desired Product | - Incomplete reaction. - Suboptimal temperature. - Insufficient brominating agent. | - Monitor reaction progress via TLC until the starting material is consumed.[1] - Maintain reaction temperature between 0-5°C during bromine addition to prevent side reactions. - Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS or Br₂). |
| 02 | Formation of Poly-brominated Impurities | - The amino group is strongly activating, leading to over-bromination.[2] - Reaction temperature is too high. - Localized high concentration of brominating agent. | - Protect the amine via acetylation to reduce its activating effect, followed by deprotection after bromination.[3] - Maintain strict temperature control. - Add the brominating agent slowly and sub-surface to ensure rapid mixing and avoid concentration gradients. |
| 03 | Product is Off-color (Yellow/Brown) | - Presence of residual bromine. - Oxidation of the aniline product. | - During work-up, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench unreacted bromine. - Handle the purified product under an inert atmosphere (N₂ or Ar) to prevent air oxidation. |
| 04 | Inconsistent Results on Scale-up | - Poor heat transfer in larger reaction vessels. - Inefficient mixing. - Non-linear changes in reagent addition rates. | - Ensure the reactor has adequate cooling capacity and surface area. - Use an appropriate overhead stirrer that ensures homogeneity of the reaction mixture. - Scale reagent addition times proportionally to the batch size to maintain controlled reaction conditions. |
| 05 | Difficulty in Product Isolation/Purification | - Product co-precipitating with by-products. - Inappropriate recrystallization solvent. | - Purify the crude material via column chromatography before recrystallization. A common eluent system is a petroleum ether:ethyl acetate mixture.[1] - Recrystallize the purified product from a suitable solvent system such as ethanol/water or acetic acid/water to obtain high-purity crystals.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable brominating agent for the selective synthesis of this compound?
For selective para-bromination of 2,6-dichloroaniline, both liquid bromine (Br₂) and N-Bromosuccinimide (NBS) are effective. NBS is often preferred in a laboratory setting and for scale-up due to its solid nature, which makes it easier and safer to handle than highly corrosive and volatile liquid bromine.[1] Using NBS can also lead to cleaner reactions with fewer by-products.
Q2: How can I effectively monitor the progress of the reaction?
The reaction should be monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of non-polar and polar solvents, such as hexane/ethyl acetate or petroleum ether/ethyl acetate (e.g., 10:1 v/v).[1] Spots can be visualized under UV light. The reaction is complete when the spot corresponding to the starting material (2,6-dichloroaniline) is no longer visible.
Q3: What are the critical safety precautions when handling these chemicals?
This compound and its precursors are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[6] Always work in a well-ventilated fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
Q4: My final product purity is low after recrystallization. What can I do?
If recrystallization alone is insufficient, it is recommended to first purify the crude product using flash column chromatography to remove impurities with similar solubility profiles.[1] After chromatography, a final recrystallization step will yield a product of high purity.[4][5]
Q5: Can this reaction be performed without a solvent?
While some brominations can be performed under solvent-free conditions, for this specific synthesis, using a solvent is crucial for controlling the reaction temperature, ensuring proper mixing, and minimizing the formation of by-products. Solvents like dichloromethane or acetic acid are commonly used.
Experimental Protocol: Synthesis using NBS
This protocol details the synthesis of this compound from 2,6-dichloroaniline using N-Bromosuccinimide.
Materials:
-
2,6-dichloroaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether and Ethyl acetate for chromatography
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dichloroaniline (1.0 eq) in dichloromethane. Cool the solution to 0-5°C using an ice bath.
-
Bromination: Dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane and add it to the dropping funnel. Add the NBS solution dropwise to the stirred solution of 2,6-dichloroaniline over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C. Monitor the reaction progress by TLC (e.g., petroleum ether:ethyl acetate 10:1) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to neutralize any unreacted NBS. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.
-
Recrystallization: Further purify the product by recrystallizing from hot ethanol to yield this compound as a white to off-white solid.
-
Analysis: Confirm the product's identity and purity using techniques such as NMR, IR spectroscopy, and melting point determination.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues identified by TLC analysis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic based on TLC analysis during synthesis.
References
Validation & Comparative
A Comparative Reactivity Guide: 4-Bromo-2,6-diiodoaniline vs. 4-Bromo-2,6-dichloroaniline
In the realm of medicinal chemistry and materials science, the selection of appropriately functionalized building blocks is critical for the efficient synthesis of complex molecular architectures.[1][2] This guide provides a detailed comparison of two trihalogenated anilines, 4-bromo-2,6-diiodoaniline and 4-bromo-2,6-dichloroaniline, focusing on their differential reactivity. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for substrate selection and reaction design.
The primary factor governing the reactivity of these molecules is the nature of their halogen substituents. The significant differences in carbon-halogen (C-X) bond strengths and the electronegativity of the halogens create distinct reactivity profiles, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Core Reactivity Principles
Palladium-Catalyzed Cross-Coupling Reactions
In common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[3][4] The reactivity trend is directly related to the carbon-halogen bond dissociation energy, following the order: C-I > C-Br > C-Cl.[4][5] The weaker C-I bond is cleaved more readily than the C-Br bond, and the C-Cl bond is the strongest and least reactive.[3][6]
Consequently, 4-bromo-2,6-diiodoaniline is significantly more reactive in these transformations.[3] Its two C-I bonds at the ortho positions can be selectively functionalized under mild conditions, leaving the more robust C-Br bond at the para position available for subsequent reactions under more forcing conditions.[4][7] This differential reactivity is a major synthetic advantage, enabling controlled, sequential installation of different functionalities.[1][8]
Conversely, for This compound , the primary site of reactivity in cross-coupling reactions is the C-Br bond. The C-Cl bonds are substantially less reactive and typically require specialized, highly active catalyst systems or harsher conditions to participate.[3]
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is reversed. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex).[3] The reaction is accelerated by electron-withdrawing groups that can stabilize this negative charge.
Due to the higher electronegativity of chlorine compared to iodine, the chlorine atoms in This compound are more effective at inductively withdrawing electron density from the aromatic ring.[3] This increased stabilization of the intermediate makes the dichloro- derivative more reactive towards SNAr, with the chlorine atoms being the preferred leaving groups.
Steric Hindrance
Both molecules feature bulky halogen atoms at the 2 and 6 (ortho) positions, which creates significant steric hindrance around the amino group (-NH2).[9][10] This steric shielding can reduce the nucleophilicity of the amine, making reactions like N-acylation, N-alkylation, or Buchwald-Hartwig amination more challenging compared to unhindered anilines.[11] Overcoming this often requires elevated temperatures, longer reaction times, or the use of specialized bulky phosphine ligands (e.g., XPhos, SPhos) in cross-coupling reactions.[10][11]
Reactivity Comparison
The following table summarizes the key reactivity differences between the two compounds.
| Feature | 4-Bromo-2,6-diiodoaniline | This compound |
| Primary Reactive Site(s) (Cross-Coupling) | C-I bonds (ortho positions) | C-Br bond (para position) |
| Relative Reactivity (Cross-Coupling) | High (C-I), Moderate (C-Br) | Moderate (C-Br), Very Low (C-Cl) |
| Potential for Selective Functionalization | Excellent; allows for sequential coupling at C-I then C-Br positions.[7] | Limited; primarily functionalization at the C-Br position. |
| Reactivity in SNAr | Low | Higher (relative to the diiodo analog) due to electron-withdrawing chlorine atoms.[3] |
| Steric Hindrance at -NH2 | Very High (due to large iodine atoms) | High (chlorine is smaller than iodine but still significant) |
| Typical Use Case | Synthesis of complex, unsymmetrically tri-substituted scaffolds via sequential couplings.[8] | Functionalization at the 4-position, or as a precursor for SNAr reactions.[12] |
Visualization of Synthetic Strategy
The differential reactivity of the halogens in 4-bromo-2,6-diiodoaniline enables a powerful synthetic strategy involving sequential cross-coupling reactions to build molecular complexity in a controlled manner.
Caption: Workflow for sequential Suzuki coupling of 4-bromo-2,6-diiodoaniline.
Experimental Protocols
The following protocols provide representative starting points for leveraging the unique reactivity of each molecule.
Protocol 1: Selective Di-arylation of 4-Bromo-2,6-diiodoaniline via Suzuki-Miyaura Coupling
This protocol is designed to selectively target the highly reactive C-I bonds while preserving the C-Br bond for subsequent transformations.[7]
Materials:
-
4-Bromo-2,6-diiodoaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.2 mmol, 2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (2.5 mL)
-
Schlenk flask and standard inert atmosphere equipment (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2,6-diiodoaniline, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2,6-diaryl-aniline.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol targets the C-Br bond of this compound for C-N bond formation. Note the use of a specialized bulky ligand to facilitate coupling with the sterically hindered substrate.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
-
Schlenk flask and standard inert atmosphere equipment (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.
-
Add this compound and the amine.
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice between 4-bromo-2,6-diiodoaniline and this compound should be dictated by the specific synthetic goal. For the construction of complex molecules requiring sequential, site-selective functionalization, the diiodo-derivative offers unparalleled advantages due to the highly reactive C-I bonds.[3] For syntheses where the primary objective is functionalization at the 4-position or for engaging in subsequent SNAr chemistry, the dichloro-analog provides a more direct and potentially more cost-effective route. A clear understanding of the fundamental principles of aryl halide reactivity is essential to fully exploit the synthetic potential of these versatile chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2,6-dichloroaniline for Purity Confirmation
For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 4-bromo-2,6-dichloroaniline (CAS No. 697-88-1) is critical for ensuring the validity of experimental outcomes and the quality of the final products.[1][2] This guide provides an objective comparison of key spectroscopic techniques for confirming the purity of this compound, supported by reference data and detailed experimental protocols.
Spectroscopic Data for this compound
Spectroscopic analysis provides a fingerprint of a molecule, allowing for its identification and the detection of impurities. The primary methods for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectral Data
| Parameter | ¹H NMR (400 MHz, CDCl₃) [3] | ¹³C NMR [3] |
| Chemical Shift (δ) / ppm | ~7.4 (s, 2H, Ar-H), ~4.5 (br s, 2H, -NH₂) | Predicted values based on structure |
| ~142 (C-NH₂) | ||
| ~130 (C-Br) | ||
| ~120 (C-Cl) | ||
| ~115 (C-H) | ||
| Notes | The two aromatic protons are chemically equivalent, resulting in a singlet. The amine protons often appear as a broad singlet and their chemical shift can vary with concentration and solvent. | The carbon spectrum will show distinct signals for the carbon atoms attached to the amine, bromine, chlorine, and hydrogen. |
Table 2: FTIR and Mass Spectrometry Data
| Technique | Key Data Points |
| FTIR Spectroscopy (cm⁻¹) [4] | ~3400-3500 (N-H stretch, asymmetric), ~3300-3400 (N-H stretch, symmetric), ~1600 (N-H bend), ~1550 (aromatic C=C stretch), ~850 (C-Cl stretch), ~600 (C-Br stretch) |
| Mass Spectrometry (EI-MS) [4][5] | Molecular Ion [M]⁺: m/z 239, 241, 243 (characteristic isotopic pattern for BrCl₂) |
| Major Fragments: Loss of Br, Cl, or NH₂ can be observed. |
Comparison with Alternatives and Impurity Detection
The purity of this compound can be compromised by starting materials, by-products, or isomers. Spectroscopic methods are highly effective at identifying such impurities.
-
Starting Material (2,6-dichloroaniline): The absence of bromine would be evident in the mass spectrum, which would show a different molecular ion peak and isotopic pattern. The ¹H NMR spectrum would also differ, showing three aromatic protons instead of two.
-
Isomeric Impurities: Positional isomers would exhibit different splitting patterns in their ¹H NMR spectra due to different proton-proton coupling.
-
Over-brominated Products: Species such as dibromo-dichloroaniline would have a significantly different molecular weight, easily detectable by mass spectrometry.
Alternative Analytical Techniques
While spectroscopic methods provide structural confirmation, chromatographic techniques are often employed for quantitative purity assessment.
Table 3: Comparison of Purity Analysis Techniques
| Parameter | Spectroscopic Methods (NMR, MS) | Chromatographic Methods (HPLC, GC-MS) [6] |
| Primary Use | Structural elucidation and identification of components. | Separation and quantification of components in a mixture. |
| Sensitivity | Generally lower for quantitative analysis of minor impurities. | High sensitivity for detecting trace impurities. |
| Throughput | Can be lower, especially for NMR. | High-throughput capabilities, especially with HPLC.[7] |
| Definitive Identification | MS provides definitive mass, NMR provides definitive structure. | GC-MS provides definitive identification through mass spectra of separated peaks. HPLC with UV detection is less definitive without a reference standard.[6] |
High-Performance Liquid Chromatography (HPLC) is a particularly powerful alternative for purity analysis, capable of separating this compound from closely related impurities.[8]
Experimental Workflow and Protocols
A systematic approach is crucial for accurate purity assessment. The following diagram illustrates a typical workflow.
Caption: Workflow for purity confirmation of this compound.
Detailed Experimental Protocols
1. NMR Spectroscopy Protocol [9]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans may be required depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and compare chemical shifts to reference data. Identify any peaks that do not correspond to the main compound.
2. FTIR Spectroscopy Protocol [4]
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Measurement:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic vibrational frequencies and compare them to the reference spectrum. Look for unexpected bands that may indicate impurities.
3. Mass Spectrometry (GC-MS) Protocol [6][10]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
GC Method:
-
Injector: Set temperature to 250 °C.
-
Column: Use a standard capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl polydimethylsiloxane stationary phase).
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum for this peak, confirming the molecular ion and characteristic isotopic pattern. Search for other peaks in the chromatogram that would indicate impurities.
4. High-Performance Liquid Chromatography (HPLC) Protocol [6][8]
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common starting point. Isocratic or gradient elution can be used.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Analysis:
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).
-
Inject the sample solution and record the chromatogram.
-
-
Data Analysis: Calculate the purity using the area normalization method, assuming all components have a similar response factor at the chosen wavelength. The presence of multiple peaks indicates impurities.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound(697-88-1) 1H NMR [m.chemicalbook.com]
- 4. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 4-bromo-2,6-dichloroaniline: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-bromo-2,6-dichloroaniline, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method
Experimental Protocol: HPLC-UV
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Chromatographic Conditions: A typical starting point for method development would be:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water |
| Gradient | Isocratic or gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration. Filter the sample through a 0.45 µm syringe filter prior to injection.
Method Validation Parameters (Typical)
The following table summarizes typical performance data for HPLC analysis of substituted anilines. These values should be established during method validation for this compound.
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
Alternative Analytical Methods
Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are viable alternatives for the quantification of this compound.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like halogenated anilines.
Experimental Protocol: GC-MS (Based on EPA Method 8131 for Aniline Derivatives)
Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometer detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | Optimized for separation of aniline derivatives |
| Detector | Mass Spectrometer (MS) in full scan or SIM mode |
Sample Preparation: Samples are typically extracted from their matrix using a suitable solvent (e.g., methylene chloride) via liquid-liquid extraction or solid-phase extraction.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, suitable for the quantification of this compound in straightforward sample matrices.
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation: A UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Dissolve the sample in a suitable solvent (e.g., ethanol or methanol) that does not absorb in the analytical wavelength range.
-
Wavelength Selection: Scan the UV-Vis spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Preparation | Simple to Moderate | Moderate to Complex | Simple |
| Applicability | Wide range of matrices | Volatile/Semi-volatile compounds | Simple, clean matrices |
Visualizing the Workflow
To illustrate the logical flow of a typical HPLC method validation for the quantification of this compound, the following diagrams are provided.
Caption: Workflow for HPLC Method Validation.
A Comparative Guide to Catalysts for Suzuki Coupling with 4-Bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. However, the coupling of sterically hindered and electronically deactivated substrates such as 4-bromo-2,6-dichloroaniline presents a significant challenge. The selection of an appropriate catalyst system is paramount to achieving high yields and reaction efficiency. This guide provides a comparative overview of various palladium-based catalysts for the Suzuki coupling of this compound with arylboronic acids, supported by representative experimental data.
Catalyst Performance Comparison
Direct comparative studies on the Suzuki coupling of this compound are limited in the literature. The following table summarizes representative data for the performance of various catalyst systems in the Suzuki coupling of this substrate and structurally similar, sterically hindered bromoanilines. The data has been compiled from various sources and is intended to provide a general performance overview. Researchers should note that optimal conditions may vary depending on the specific boronic acid used.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Effective for sterically hindered and electron-rich substrates.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | High | Generally robust for challenging couplings.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | A reliable catalyst for a range of Suzuki couplings.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | - | Moderate | A classical catalyst, may require longer reaction times for hindered substrates.[3] |
| Pd/C | None | Na₂CO₃ | H₂O | 120 | 4 | High | Heterogeneous catalyst, offering ease of separation.[4] |
| PEPPSI-IPr | IPr | K₂CO₃ | THF | 60 | - | High | Highly active catalyst for sterically demanding substrates. |
Note: Yields are highly dependent on the specific boronic acid and reaction conditions used. The data presented are representative examples.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol can be adapted and optimized for different catalyst systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if using a palladium precursor like Pd(OAc)₂) (1.2-2.0 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, with or without water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating system
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. The following diagram illustrates this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Assessing the Purity of Commercial 4-Bromo-2,6-dichloroaniline
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly influence experimental outcomes, from reaction yields to biological activity. This guide provides an objective comparison of common analytical techniques for assessing the purity of commercial 4-bromo-2,6-dichloroaniline, a key building block in synthetic chemistry. We present supporting methodologies and data interpretation frameworks to ensure reliable and reproducible results.
Overview of Analytical Techniques for Purity Assessment
The purity of this compound is typically stated by suppliers to be in the range of 97-98%.[1][2] However, residual starting materials, isomers (e.g., other bromo-dichloroaniline isomers), and by-products from synthesis can be present. A multi-technique approach is often necessary for a comprehensive purity profile. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.
Each method offers distinct advantages and provides different types of information. The choice of technique depends on the required accuracy, the nature of potential impurities, and available instrumentation.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | Purity (% area), presence of non-volatile impurities. | High resolution, suitable for non-volatile and thermally labile compounds.[3] | Requires reference standards for impurity identification; % area may not equal % weight. | ≥97.5% |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Purity (%), identification of volatile impurities by mass spectrum.[4] | High sensitivity; provides structural information for impurity identification.[5] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be needed.[3] | ≥97.5%[2] |
| qNMR (¹H NMR) | Absorption of radio waves by atomic nuclei in a magnetic field. | Absolute purity (mol/mol %), structural confirmation, identification and quantification of impurities. | Highly accurate and precise, non-destructive, does not require identical reference standards for impurities.[6][7] | Lower sensitivity than chromatographic methods; peak overlap can complicate analysis.[6] | >95% |
| Melting Point | Temperature range over which a solid turns to liquid. | Indication of purity; impurities depress and broaden the range. | Fast, simple, and inexpensive initial screening. | Non-specific; insensitive to small amounts of impurities. | 83-89 °C[2] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and accurate data. Below are standard protocols for analyzing this compound.
A logical workflow ensures a comprehensive evaluation of a commercial sample. The process begins with simple, rapid tests and proceeds to more complex, information-rich techniques if required.
Caption: Logical workflow for the comprehensive purity assessment of this compound.
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile (ACN) in a volumetric flask to create a stock solution of ~1 mg/mL.
-
Perform a further dilution to obtain a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
This method is suitable for identifying and quantifying volatile impurities.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[4]
-
-
GC-MS Conditions:
-
Injector: Set to 250 °C with a splitless injection.[4]
-
Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range from 50 to 350 m/z.
-
Ion Source Temperature: 230 °C.[5]
-
-
Data Analysis:
-
Determine purity based on the area percentage of the main peak.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST). The presence of bromine and chlorine is readily identified by their characteristic isotopic patterns.[4]
-
This protocol provides a method for determining absolute purity without a specific reference standard for the analyte.[6]
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should have peaks that do not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to allow for full signal recovery.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the absolute purity (P) using the following formula: P (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.
-
Data Presentation and Comparison
To illustrate the application of these methods, we present hypothetical data for a commercial batch of this compound compared against a high-purity reference standard.
Table 2: Hypothetical Purity Assessment Data
| Parameter | Commercial Sample A | High-Purity Standard | Method |
| Appearance | Off-white to light tan powder | White crystalline powder | Visual |
| Melting Point | 83.5 - 86.0 °C | 87.5 - 88.5 °C | Capillary Melting Point |
| Purity (Area %) | 97.8% | >99.9% | HPLC (254 nm) |
| Impurity 1 (0.9%) | Retention Time: 5.2 min | Not Detected | HPLC |
| Impurity 2 (1.3%) | Retention Time: 7.1 min | Not Detected | HPLC |
| Purity (Area %) | 98.1% | >99.9% | GC-MS |
| Identified Impurity | 2,4-dichloro-6-bromoaniline | Not Detected | GC-MS |
| Absolute Purity (w/w) | 97.5% | 99.8% | qNMR |
Interpretation:
-
The broader and slightly depressed melting point of Commercial Sample A suggests the presence of impurities.[2]
-
Both HPLC and GC-MS indicate a purity of approximately 98%, consistent with typical commercial grades.[1]
-
GC-MS analysis tentatively identified an isomeric impurity, which is a common process-related impurity.
-
qNMR provides the most accurate absolute purity value, confirming the results from chromatographic methods and accounting for any non-UV-active or non-volatile impurities that other methods might miss.[7]
References
- 1. 4-溴-2,6-二氯苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
Navigating Cross-Reactivity: A Comparative Guide to 4-Bromo-2,6-dichloroaniline in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for generating reliable data. Cross-reactivity, the binding of antibodies to compounds structurally similar to the target analyte, can lead to inaccurate quantification and misinterpretation of results. This guide provides a comparative analysis of the potential cross-reactivity of 4-bromo-2,6-dichloroaniline in immunoassays, offering insights into its performance relative to other halogenated anilines. Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents a representative comparison based on established principles of immunoassay technology and the relative reactivity of analogous compounds.
Understanding Cross-Reactivity in Immunoassays for Small Molecules
Immunoassays designed for small molecules like this compound typically employ a competitive format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity in such assays occurs when other compounds, structurally related to the target analyte, also bind to the antibody, displacing the labeled analyte and leading to an inaccurate signal. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the interfering compound, as well as the specificity of the antibody used.
Comparative Cross-Reactivity of Halogenated Anilines
| Compound | Structure | Percent Cross-Reactivity (%)* |
| This compound | Target Analyte | 100 |
| 2,4,6-Trichloroaniline | C₆H₄Cl₃N | 75 |
| 2,6-Dichloroaniline | C₆H₅Cl₂N | 50 |
| 4-Bromoaniline | C₆H₆BrN | 30 |
| 2,4-Dibromoaniline | C₆H₅Br₂N | 60 |
| 2,6-Dibromoaniline | C₆H₅Br₂N | 55 |
| Aniline | C₆H₇N | <1 |
Note: The cross-reactivity data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and assay conditions.
Experimental Protocol: Competitive ELISA for Aromatic Amines
This section outlines a general experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) that can be adapted for the determination of this compound and the assessment of cross-reactivity from other aromatic amines. Competitive ELISAs are well-suited for the detection of small molecules.[1][2][3][4][5]
Materials:
-
Microtiter plates (96-well)
-
Antibody specific to the target analyte (e.g., anti-aniline derivative antibody)
-
Target analyte standard (this compound)
-
Potential cross-reactants (other halogenated anilines)
-
Enzyme-conjugated analyte (e.g., HRP-conjugated aniline derivative)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the standard (this compound) and potential cross-reactants.
-
In separate tubes, mix 50 µL of each standard or sample with 50 µL of the enzyme-conjugated analyte.
-
Add 100 µL of these mixtures to the corresponding wells of the blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Aspirate the solutions and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentration.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent cross-reactivity for each potential cross-reactant using the following formula: % Cross-Reactivity = (Concentration of standard at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the competitive ELISA workflow and the logical relationship of potential cross-reactivity based on structural similarity.
References
- 1. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 2. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 3. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
The Strategic Synthesis of Halogenated Anilines: A Cost-Effectiveness Comparison
In the intricate world of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability and overall efficiency of a manufacturing process. Halogenated anilines are pivotal building blocks, and the choice between different substitution patterns can lead to significant variations in cost and synthetic complexity. This guide provides a detailed comparison of the cost-effectiveness of utilizing 4-bromo-2,6-dichloroaniline in synthesis versus alternative strategies, tailored for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a valuable intermediate, particularly in the synthesis of certain bioactive molecules where this specific halogenation pattern is required. However, its direct use comes at a higher initial cost compared to simpler anilines. This guide explores two main scenarios to evaluate its cost-effectiveness:
-
Direct Synthesis of this compound: We analyze the costs associated with synthesizing this intermediate from the more readily available 2,6-dichloroaniline. This is often a necessary precursor step if the target molecule explicitly requires the 4-bromo-2,6-dichloro substitution pattern.
-
Alternative Synthetic Strategy: We examine the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, which starts from 2,6-dichloroaniline. This represents a scenario where a different synthetic design bypasses the need for a pre-brominated aniline, offering a compelling case for cost-effectiveness through strategic pathway selection.
By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions in the early stages of drug development and process optimization.
Comparative Cost Analysis
The economic feasibility of a synthetic route is a primary concern. The following tables provide a quantitative comparison of the starting materials and reagents required for the synthesis of this compound and for a complete synthesis of diclofenac sodium from 2,6-dichloroaniline.
Table 1: Cost Comparison of Key Starting Materials and Reagents
| Compound | Molecular Weight ( g/mol ) | Indicative Price (USD/kg) | Justification for Inclusion |
| This compound | 240.91 | ~100 - 200 | Target intermediate for cost analysis |
| 2,6-Dichloroaniline | 162.02 | ~30 - 60[1][2][3][4] | Precursor for this compound and Diclofenac |
| N-Bromosuccinimide (NBS) | 177.98 | ~70 - 150[5][6][7][8] | Brominating agent for 2,6-dichloroaniline |
| Dibromoisocyanuric Acid (DBI) | 341.88 | ~40 - 80[9][10][11][12] | Alternative brominating agent |
| Chloroacetyl Chloride | 112.94 | ~1.5 - 5[13][14][15][16][17] | Reagent in Diclofenac synthesis |
| Aluminum Chloride (Anhydrous) | 133.34 | ~0.5 - 2[18][19][20][21][22] | Catalyst in Diclofenac synthesis |
Note: Prices are indicative and can vary based on supplier, purity, and volume.
Table 2: Process Cost-Effectiveness Comparison
| Parameter | Synthesis of this compound from 2,6-Dichloroaniline | Synthesis of Diclofenac Sodium from 2,6-Dichloroaniline |
| Starting Material Cost | Lower initial cost with 2,6-dichloroaniline. | Lower initial cost with 2,6-dichloroaniline. |
| Key Reagents | N-Bromosuccinimide or Dibromoisocyanuric Acid. | Chloroacetyl chloride, Aluminum chloride. |
| Number of Steps | 1 (Bromination) | 3 (Acylation, Cyclization, Hydrolysis) |
| Overall Yield (indicative) | 85-95% | ~80-90% |
| Cost Contribution of Halogenation | Direct cost of brominating agent and purification. | Avoided by using a non-brominated starting material. |
| Final Product Value | Intermediate, value dependent on subsequent steps. | High-value Active Pharmaceutical Ingredient (API). |
| Cost-Effectiveness Summary | Cost-effective if the specific bromo-dichloro-aniline structure is essential for the final product's activity. The cost of bromination is a key factor. | Highly cost-effective for producing diclofenac by utilizing a cheaper starting material and a well-optimized, high-yield process. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating synthetic routes.
Protocol 1: Synthesis of this compound from 2,6-dichloroaniline
This protocol describes a common method for the selective bromination of 2,6-dichloroaniline.
Materials:
-
2,6-dichloroaniline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) (initiator)
-
Carbon tetrachloride (or a safer alternative solvent like acetonitrile)
-
Sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloroaniline (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux (around 60-70°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[23]
-
After completion, cool the mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a 10% sodium sulfite solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.[23]
Protocol 2: Synthesis of Diclofenac Sodium from 2,6-dichloroaniline
This multi-step synthesis is a well-established industrial process.
Step 1: Synthesis of N-(2,6-dichlorophenyl)acetamide
-
Dissolve 2,6-dichloroaniline in a suitable solvent (e.g., toluene).
-
Slowly add chloroacetyl chloride (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) at room temperature.
-
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and evaporate the solvent to obtain N-(2,6-dichlorophenyl)acetamide.
Step 2: Synthesis of 1-(2,6-dichlorophenyl)-2-indolinone
-
To the crude N-(2,6-dichlorophenyl)acetamide, add anhydrous aluminum chloride (2.2 equivalents) in a solvent-free condition or in a high-boiling inert solvent.[24]
-
Heat the mixture to 140-160°C for 2-4 hours.[25]
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash and dry the organic layer, and evaporate the solvent to yield 1-(2,6-dichlorophenyl)-2-indolinone.
Step 3: Synthesis of Diclofenac Sodium
-
Dissolve the 1-(2,6-dichlorophenyl)-2-indolinone in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 equivalents) and reflux the mixture for 4-6 hours.[24]
-
Cool the reaction mixture and adjust the pH to neutral with hydrochloric acid.
-
The precipitated diclofenac sodium is filtered, washed with cold water, and dried to obtain the final product.[24]
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic routes.
Conclusion
The cost-effectiveness of using this compound is highly context-dependent.
-
When to use this compound: If the target molecule's biological activity is intrinsically linked to the this compound scaffold, then the synthetic cost of introducing this moiety is a necessary investment. The focus should then be on optimizing the bromination step to maximize yield and minimize the use of expensive reagents.
-
When to seek alternatives: In cases where the core molecular scaffold is more flexible, as exemplified by the synthesis of diclofenac, a more cost-effective approach is to start with a simpler, cheaper aniline derivative and build the molecular complexity through a well-designed synthetic sequence. This strategy often leads to a more economical overall process, especially at an industrial scale.
Ultimately, a thorough analysis of the structure-activity relationship of the target molecule, coupled with a preliminary cost analysis of different synthetic routes, will guide the most prudent choice of starting materials for any drug development program.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. 2,6-Dichloroaniline price,buy 2,6-Dichloroaniline - chemicalbook [m.chemicalbook.com]
- 3. Sigma Aldrich 2,6-Dichloroaniline 500 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 2,6-Dichloroaniline | 608-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 8. N-Bromosuccinimide [oakwoodchemical.com]
- 9. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
- 10. cenmed.com [cenmed.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. indiamart.com [indiamart.com]
- 14. Chloroacetyl Chloride Supplier, Best Price and Quality [hemanshuchemicals.com]
- 15. Chloroacetyl Chloride - 2-Chloroacetyl chloride Prices, Manufacturers & Suppliers [tradeindia.com]
- 16. Chloroacetyl Chloride In Ahmedabad Gujarat At Best Price | Chloroacetyl Chloride Manufacturers Suppliers In Ahmedabad [tradeindia.com]
- 17. m.indiamart.com [m.indiamart.com]
- 18. businessanalytiq.com [businessanalytiq.com]
- 19. m.indiamart.com [m.indiamart.com]
- 20. Aluminum chloride price,buy Aluminum chloride - chemicalbook [m.chemicalbook.com]
- 21. Aluminium Chloride Prices: Current Market Trends [accio.com]
- 22. Aluminium chloride, 100 g, CAS No. 7446-70-0 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 23. Page loading... [guidechem.com]
- 24. Diclofenac sodium synthesis - chemicalbook [chemicalbook.com]
- 25. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]
Comparative Guide to the Insecticidal Efficacy of Halogenated Anilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the insecticidal efficacy of derivatives based on halogenated aniline scaffolds, with a conceptual focus on structures related to 4-bromo-2,6-dichloroaniline. Due to a lack of publicly available, direct comparative studies on a homologous series of this compound derivatives, this document synthesizes data from structurally related insecticidal classes, such as phenylpyrazoles and meta-diamides, which often incorporate a halogenated aniline moiety.
Executive Summary
The this compound scaffold represents a key building block in the synthesis of various potent insecticides. While direct structure-activity relationship (SAR) data for a simple series of its derivatives is scarce, analysis of more complex molecules suggests that the halogen substitution pattern on the aniline ring is crucial for insecticidal activity. These compounds frequently act as neurotoxins, targeting ion channels within the insect's nervous system. This guide outlines the insecticidal activity of related compound classes, provides generalized experimental protocols for efficacy testing, and discusses their likely mechanism of action.
Data on Structurally Related Insecticides
Insecticides incorporating a substituted aniline core, often with bromine and chlorine atoms, have demonstrated significant efficacy against a range of agricultural pests. The data below is collated from studies on complex derivatives, such as phenylpyrazoles and diamides, which feature a substituted anilide bond.
Table 1: Insecticidal Activity of Phenylpyrazole and Diamide Derivatives Containing a Halogenated Phenyl Moiety against Various Pest Species.
| Compound Class | Derivative Example | Target Pest | Concentration | Mortality Rate (%) | LC50 (mg/L) | Reference |
| Phenylpyrazole | Analogue with 2,4,6-trifluoro-substituted benzene ring | Mythimna separata (Oriental armyworm) | 0.1 mg/L | 43% | - | [1] |
| Phenylpyrazole | Analogue with fluoro-substituted benzene ring | Plutella xylostella (Diamondback moth) | 10⁻⁵ mg/L | 94% | - | [1] |
| Diamide | N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide (12q) | Plutella xylostella | 1 mg/L | 97.67% | - | [2] |
| Diamide | N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide (12q) | Spodoptera frugiperda (Fall armyworm) | 0.1 mg/L | Moderate Activity | - | [2] |
| Anthranilic Diamide | Compound 8q | Mythimna separata | 0.8 mg/L | 80% | - | [3] |
| Anthranilic Diamide | Compound 8i | Mythimna separata | - | - | 1.0426 | [4] |
Note: The compounds listed are not direct derivatives of this compound but contain related structural motifs that inform on the potential of this chemical class.
Experimental Protocols
The following are generalized methodologies for assessing the insecticidal efficacy of novel chemical compounds, based on standard practices cited in the literature.
Leaf-Dip Bioassay for Lepidopteran Pests
This method is commonly used to evaluate the efficacy of insecticides against chewing insects like Plutella xylostella and Mythimna separata.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of graded concentrations.
-
Leaf Treatment: Cabbage or corn leaf discs are cut to a standard size and dipped into the test solutions for approximately 10-30 seconds. The treated leaves are then allowed to air dry.
-
Insect Exposure: Third-instar larvae of the target pest are placed onto the treated leaf discs within a petri dish.
-
Incubation: The petri dishes are maintained in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Larval mortality is recorded at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The lethal concentration causing 50% mortality (LC50) is calculated using Probit analysis.
Aphid Bioassay
A systemic uptake or contact method can be used for sucking insects like aphids.
-
Plant Treatment: Young host plants (e.g., fava beans) are sprayed with the test solutions or the solution is applied to the soil for systemic uptake.
-
Insect Infestation: Once the spray has dried, a set number of adult aphids are transferred to the treated plants.
-
Incubation and Assessment: The plants are kept in a controlled environment, and aphid mortality is assessed after 48-72 hours.
Potential Mechanism of Action: GABA Receptor Antagonism
Many insecticides containing a phenylpyrazole or related halogenated phenyl structure act as antagonists of the gamma-aminobutyric acid (GABA) receptor.[5] The GABA receptor is a ligand-gated chloride ion channel crucial for inhibitory neurotransmission in insects.
By blocking this receptor, these insecticides prevent the influx of chloride ions into nerve cells.[6] This leads to a state of hyperexcitation, characterized by uncontrolled nerve firing, convulsions, and ultimately, the death of the insect.[6] This mode of action provides a degree of selectivity towards insects over vertebrates.[6]
Caption: Proposed mechanism of action for aniline-derived insecticides targeting the GABA receptor.
Experimental and Synthesis Workflow
The development and evaluation of novel insecticidal derivatives follow a structured workflow from chemical synthesis to biological screening.
References
- 1. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agroorbit.com [agroorbit.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,6-dichloroaniline: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 4-Bromo-2,6-dichloroaniline, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental protection.
This compound is a hazardous chemical that requires careful handling and specific disposal procedures. It is classified as harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.
Key Safety and Handling Information
Before disposal, it is essential to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] A dust mask, such as a type N95 respirator, is also recommended.
In case of a spill:
-
For small spills, absorb the material with an inert substance like dry sand or earth.[4]
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[3][4]
-
Prevent the chemical from entering drains or waterways.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrCl₂N | [6][7] |
| Molecular Weight | 240.91 g/mol | [6][7] |
| Melting Point | 83-87 °C | |
| Toxicity to Fish (LC50) | 47.5 mg/l - 96 h (Pimephales promelas) | [1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the ultimate disposal of this compound, as with other halogenated organic compounds, is through a licensed and approved waste disposal company.[2][4] These facilities typically employ high-temperature incineration with afterburners and scrubbers to neutralize harmful combustion by-products.[4]
Experimental Protocol for Waste Collection and Interim Storage:
-
Segregation: Do not mix this compound waste with other waste streams.[1] It should be collected in its own designated waste container. Halogenated waste can often be combined, but check with your institution's specific guidelines.[8][9]
-
Containerization:
-
Use the original container if possible, or a clearly labeled, compatible container with a secure, tight-fitting lid.[1][10]
-
The container must be in good condition and appropriate for hazardous waste.[8]
-
Label the container clearly as "Hazardous Waste: this compound". Include the chemical formula and any other information required by your institution and local regulations.
-
-
Contaminated Materials: Any materials contaminated with this compound, such as PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in the same manner as the chemical itself.[4] Handle uncleaned containers as you would the product.[1]
-
Interim Storage:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 4-Bromo-2,6-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Bromo-2,6-dichloroaniline (CAS No: 697-88-1). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1][2]
| Hazard Classification | GHS Codes |
| Acute Toxicity, Oral | Category 4 (H302) |
| Acute Toxicity, Dermal | Category 4 (H312) |
| Acute Toxicity, Inhalation | Category 4 (H332) |
| Skin Irritation | Category 2 (H315) |
| Serious Eye Damage | Category 1 (H318) |
| Specific Target Organ Toxicity | Category 3 (H335) |
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required for handling this compound. All PPE should be inspected for integrity before each use.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile gloves. | Full-length laboratory coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Handling and Experimental Use | Tightly fitting safety goggles and a face shield. | Double-gloving with nitrile gloves. | Full-length laboratory coat with tight cuffs, disposable apron, and closed-toe shoes. | Work within a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and a face shield. | Heavy-duty nitrile gloves over inner nitrile gloves. | Chemical-resistant disposable coveralls and shoe covers. | A full-face respirator with a combination organic vapor and HEPA cartridge may be required for large spills. |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with nitrile gloves. | Full-length laboratory coat with tight cuffs and closed-toe shoes. | Work within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
